M4284
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-N,3-N-dimethyl-5-[3-methyl-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O8/c1-11-6-12(13-7-14(21(30)24-2)9-15(8-13)22(31)25-3)4-5-16(11)32-23-20(29)19(28)18(27)17(10-26)33-23/h4-9,17-20,23,26-29H,10H2,1-3H3,(H,24,30)(H,25,31)/t17-,18-,19+,20+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNXCPWXQQMNFG-WCZGSDDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M4284 FimH Antagonist: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4284 is a potent, orally active small-molecule antagonist of the bacterial adhesin FimH, a critical virulence factor for uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). By competitively inhibiting the binding of FimH to mannosylated host cell receptors, this compound presents a promising non-antibiotic therapeutic strategy to prevent and treat UTIs. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action
The therapeutic action of this compound is centered on the disruption of the initial step in UPEC pathogenesis: bacterial adhesion to the urothelium. FimH, located at the tip of type 1 pili on the bacterial surface, mediates this adhesion by binding to mannose-containing glycoproteins on host epithelial cells. This compound, a biphenyl (B1667301) mannoside, acts as a high-affinity competitive inhibitor of FimH, effectively blocking this interaction. This anti-adhesive mechanism prevents bacterial colonization and subsequent invasion of the bladder epithelium, thereby averting the establishment of infection.[1] Furthermore, studies have indicated that this compound can reduce the intestinal reservoir of UPEC, a common source of recurrent UTIs.[1][2]
Signaling Pathway of FimH-Mediated Adhesion and its Inhibition by this compound
The binding of FimH to host cell receptors is a critical signaling event that initiates bacterial invasion. This compound competitively blocks this initial interaction.
Caption: FimH-mediated adhesion and its inhibition by this compound.
Quantitative Data
This compound exhibits a significantly higher binding affinity for FimH compared to the natural ligand, D-mannose, and demonstrates potent efficacy in preclinical models.
Table 1: In Vitro Binding Affinity and Efficacy of this compound
| Compound | Target | Assay Type | Result | Reference |
| This compound | FimH | Competitive Binding | ~100,000-fold higher affinity than D-mannose | [1] |
| This compound | UPEC Adhesion | Cell-based Assay | Inhibition of FimH binding to Caco-2 cells | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine UTI Model
| Animal Model | UPEC Strain | Treatment Regimen | Outcome | Reference |
| C3H/HeN Mice | UTI89 | 100 mg/kg, 3 oral doses | 1-1.5 log reduction in fecal UPEC levels | |
| C3H/HeN Mice | Multidrug-Resistant UPEC | Single oral dose | >1000-fold reduction in bladder bacterial burden |
Note: Specific IC50 and Kd values for this compound are not publicly available in the reviewed literature. The provided data reflects the reported relative affinity and in vivo efficacy.
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Species | Route of Administration | Observation | Reference |
| Fecal Concentration | Mouse | Oral | High concentrations maintained for up to 8 hours |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for this compound are not specified in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
FimH-Mediated Hemagglutination Inhibition Assay
This assay is a standard method to assess the ability of a compound to inhibit FimH-mediated agglutination of red blood cells.
Materials:
-
Type 1-piliated UPEC strain
-
Guinea pig red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound and other test compounds
-
96-well V-bottom microtiter plates
Procedure:
-
Prepare a 1% (v/v) suspension of guinea pig RBCs in PBS.
-
Serially dilute this compound and control compounds in PBS in a 96-well plate.
-
Add a standardized suspension of the UPEC strain to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the bacteria.
-
Add the 1% RBC suspension to each well.
-
Gently agitate the plate and incubate at 4°C for 2-4 hours, or until a clear button of non-agglutinated RBCs is formed in the negative control wells.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits hemagglutination.
Murine Model of Urinary Tract Infection
This in vivo model is crucial for evaluating the efficacy of FimH antagonists in a physiological context.
Materials:
-
Female C3H/HeN mice (6-8 weeks old)
-
Uropathogenic E. coli strain (e.g., UTI89)
-
Luria-Bertani (LB) broth
-
This compound formulated for oral gavage
-
Sterile catheters
Procedure:
-
Culture the UPEC strain overnight in LB broth.
-
Anesthetize the mice according to approved animal care protocols.
-
Administer this compound or vehicle control via oral gavage at a predetermined time before infection (for prophylaxis) or after infection is established (for treatment).
-
Inoculate the bladder of each mouse with a defined dose of the UPEC suspension (e.g., 10^8 CFU in 50 µL) via a sterile catheter.
-
At specified time points post-infection (e.g., 24 or 48 hours), euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Serially dilute the homogenates and plate on LB agar (B569324) to determine the number of colony-forming units (CFU) per organ.
-
Compare the CFU counts between the this compound-treated and control groups to assess efficacy.
Experimental Workflow for Murine UTI Model
The following diagram illustrates the key steps in the in vivo evaluation of this compound.
Caption: Workflow for the murine model of urinary tract infection.
Logical Relationship in this compound Development
The development of this compound follows a logical progression from identifying the therapeutic target to preclinical validation.
Caption: Logical progression of this compound development.
Conclusion
This compound represents a targeted, anti-virulence approach to combating UTIs caused by UPEC. Its mechanism of action, centered on the high-affinity inhibition of the FimH adhesin, has been substantiated by a combination of in vitro and in vivo studies. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties will be critical for its successful clinical translation.
References
Preclinical Profile of M4284: A Potent FimH Inhibitor for Urinary Tract Infections
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the preclinical data for M4284, a novel, orally bioavailable small molecule inhibitor of the bacterial adhesin FimH. FimH is a critical virulence factor for uropathogenic Escherichia coli (UPEC), mediating the initial attachment of the bacteria to the bladder epithelium, a crucial step in the pathogenesis of urinary tract infections (UTIs). By competitively blocking this interaction, this compound presents a promising non-antibiotic approach for the prevention and treatment of UTIs. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical development of novel anti-infective agents.
Core Mechanism of Action
This compound is a high-affinity mannoside analog that specifically targets the mannose-binding pocket of the FimH adhesin located at the tip of type 1 pili on the surface of UPEC. This binding competitively inhibits the interaction between FimH and mannosylated glycoproteins on the surface of urothelial cells, thereby preventing bacterial attachment and subsequent colonization, invasion, and biofilm formation.
Quantitative Preclinical Data
The preclinical development of this compound has demonstrated its potent in vitro activity and in vivo efficacy in relevant animal models of UTI.
In Vitro Potency
This compound exhibits potent, sub-nanomolar affinity for the FimH adhesin, translating to effective inhibition of UPEC adhesion to human bladder cells.
| Assay Type | Parameter | Value | Reference |
| FimH Binding Assay | IC50 | < 1 nM | [1] |
| UPEC Adhesion to T24 Bladder Cells | IC50 | ~5 nM | [1] |
In Vivo Efficacy in Murine UTI Models
This compound has demonstrated significant efficacy in both prophylactic and therapeutic murine models of UTI, effectively reducing bacterial burden in the bladder and preventing chronic infection.
| Animal Model | UPEC Strain | Dosing Regimen | Outcome | Reference |
| Acute Cystitis (C3H/HeN mice) | UTI89 | 25 mg/kg, oral, single dose (prophylactic) | >2-log reduction in bladder CFU at 24h post-infection | [1] |
| Chronic Cystitis (C3H/HeN mice) | UTI89 | 25 mg/kg, oral, twice daily for 7 days (therapeutic) | >3-log reduction in bladder CFU; prevention of persistent bacteriuria | [1] |
| Intestinal Colonization Model | UTI89 | 10 mg/kg, oral, once daily for 5 days | Significant reduction in fecal UPEC shedding | [2] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and achieves concentrations in the urine that are well above the levels required for FimH inhibition.
| Species | Dose | Route | Cmax (Urine) | Tmax (Urine) | Half-life (Plasma) | Oral Bioavailability | Reference |
| Mouse | 25 mg/kg | Oral | > 500 µM | 2-4 hours | ~4 hours | ~30% |
Experimental Protocols
In Vitro FimH Inhibition Assay (Hemagglutination Inhibition)
This assay measures the ability of a compound to inhibit FimH-mediated agglutination of guinea pig red blood cells by UPEC.
-
Bacterial Preparation: UPEC strain UTI89 is grown in static Luria-Bertani (LB) broth for 48 hours at 37°C to induce type 1 pilus expression.
-
Assay Setup: The assay is performed in a 96-well U-bottom plate.
-
Compound Dilution: this compound is serially diluted in phosphate-buffered saline (PBS).
-
Incubation: A standardized suspension of UPEC is added to each well containing the diluted compound and incubated for 15 minutes at room temperature.
-
Hemagglutination: A 1% suspension of guinea pig red blood cells in PBS is added to each well.
-
Readout: The plate is incubated for 30 minutes at 4°C, and hemagglutination is assessed visually. The IC50 is determined as the concentration of this compound that inhibits hemagglutination by 50%.
Murine Model of Acute Urinary Tract Infection
This model evaluates the prophylactic efficacy of this compound in preventing UPEC colonization of the bladder.
-
Animals: Female C3H/HeN mice, 6-8 weeks old, are used.
-
Prophylactic Treatment: Mice are orally administered with this compound (25 mg/kg) or a vehicle control one hour prior to infection.
-
Infection: Mice are anesthetized, and a suspension of UPEC strain UTI89 (10⁸ CFU in 50 µL of PBS) is instilled directly into the bladder via a transurethral catheter.
-
Post-infection Monitoring: Mice are monitored for 24 hours.
-
Bacterial Load Determination: At 24 hours post-infection, mice are euthanized, and their bladders are aseptically removed. The bladders are homogenized in PBS, and serial dilutions of the homogenate are plated on LB agar plates. The plates are incubated overnight at 37°C, and the number of colony-forming units (CFU) is determined.
Conclusion
The preclinical data for this compound strongly support its development as a novel, non-antibiotic therapeutic for the prevention and treatment of urinary tract infections. Its potent and specific mechanism of action, coupled with favorable in vivo efficacy and pharmacokinetic properties, positions this compound as a promising candidate to address the significant unmet medical need in UTIs, particularly in the context of rising antibiotic resistance. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in human subjects.
References
M4284: A Potent FimH Antagonist for the Prevention of Uropathogenic E. coli Adhesion
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC) represent a significant global health burden, affecting approximately 150 million people annually.[1] A critical initial step in the pathogenesis of UTIs is the adhesion of UPEC to the urothelial cells lining the bladder. This attachment is primarily mediated by the FimH adhesin located at the tip of type 1 pili, which binds to mannosylated glycoproteins on the host cell surface.[2][3][4][5] The increasing prevalence of antibiotic-resistant UPEC strains necessitates the development of novel therapeutic strategies that can prevent infection without driving resistance. M4284, a high-affinity, orally active biphenyl (B1667301) mannoside, has emerged as a promising anti-adhesive agent that selectively targets FimH, effectively preventing UPEC colonization of the urinary tract and the gut reservoir. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Mechanism of Action: Competitive Inhibition of FimH
This compound functions as a FimH antagonist through competitive inhibition. Its structure, incorporating a mannose moiety, allows it to bind to the mannose-binding pocket of the FimH lectin domain with high affinity. This binding affinity is approximately 100,000-fold higher than that of the natural ligand, D-mannose. By occupying the binding site of FimH, this compound effectively blocks the adhesin from interacting with its natural mannosylated receptors on host epithelial cells in the bladder and colon. This disruption of the initial adhesion step is crucial as it prevents the subsequent invasion of host cells, formation of intracellular bacterial communities (IBCs), and the establishment of persistent and recurrent infections.
Quantitative Efficacy of this compound
The potency of this compound in preventing UPEC adhesion and colonization has been demonstrated in several preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity
| Compound | Target | Relative Binding Affinity vs. D-Mannose | Reference |
| This compound | FimH | ~100,000-fold higher |
Table 2: In Vivo Efficacy in Mouse Models of UTI
| Treatment | UPEC Strain | Reduction in Fecal UPEC Levels | Reduction in Urine CFU | Reduction in Bladder CFU | Reference |
| This compound | UTI89 | 1-1.5 log (90-95%) | 2 orders of magnitude | 4 orders of magnitude | |
| This compound | EC958, 41.4p, CFT073 | Similar percentage reduction to UTI89 | Not specified | Not specified | |
| D-mannose | UTI89 | No significant alteration | Not specified | Not specified |
Table 3: Pharmacokinetic Profile
| Administration Route | Dosage | Observation | Reference |
| Oral | 100 mg/kg (3 doses) | High concentrations maintained in feces for up to 8 hours |
Experimental Protocols
The evaluation of this compound's efficacy involves a range of in vitro and in vivo assays designed to measure UPEC adhesion, colonization, and the mechanism of inhibition.
In Vitro Adhesion and Invasion Assays
1. Cell Culture and Bacterial Strains:
-
Host Cells: Human bladder epithelial cell lines (e.g., 5637, HTB-9) or human enterocyte-like cell lines (e.g., Caco-2) are cultured to confluence in appropriate media.
-
Bacterial Strains: UPEC strains of interest (e.g., UTI89, CFT073) are grown in standard laboratory media (e.g., LB broth).
2. Adhesion Assay (Gentamicin Protection Assay):
-
Confluent host cell monolayers in multi-well plates are inoculated with a defined multiplicity of infection (MOI) of UPEC (e.g., 10 bacteria per host cell).
-
To test inhibition, host cells or bacteria are pre-incubated with varying concentrations of this compound or a vehicle control.
-
The plates are incubated for a specific period (e.g., 2 hours) to allow for bacterial adhesion and invasion.
-
To quantify total cell-associated bacteria (adhered and invaded), cells in a subset of wells are lysed with a detergent (e.g., 0.1% Triton X-100), and the lysate is serially diluted and plated on agar (B569324) to determine colony-forming units (CFU).
3. Invasion Assay (Gentamicin Protection Assay):
-
Following the initial incubation for adhesion, the medium is replaced with fresh medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.
-
After a further incubation period, the cells are washed and lysed.
-
The lysate is plated to determine the CFU of intracellular (invaded) bacteria.
In Vivo Mouse Model of UTI and Gut Colonization
1. Animal Models:
-
Specific mouse strains (e.g., C3H/HeN, C57BL/6) are used for these studies.
2. Gut Colonization Model:
-
Mice are orally inoculated with a UPEC strain.
-
This compound is administered orally at a specified dose and frequency (e.g., 100 mg/kg, 3 doses 8 hours apart).
-
Fecal, cecal, and colonic contents are collected at various time points to determine UPEC CFU counts.
3. UTI Model:
-
Mice are transurethrally inoculated with a UPEC suspension.
-
For concurrent gut and urinary tract infection models, mice are first colonized in the gut and then challenged in the bladder.
-
This compound is administered orally.
-
Urine and bladder homogenates are collected to determine UPEC CFU counts.
Other Relevant Assays
-
Hemagglutination Assay: This assay is used to assess the mannose-sensitive adhesion of type 1 piliated UPEC to erythrocytes. Inhibition of hemagglutination by this compound provides evidence of its FimH-blocking activity.
-
Static Biofilm Assay: The ability of UPEC to form biofilms on abiotic surfaces (e.g., 96-well plates) is quantified using crystal violet staining. The inhibitory effect of this compound on biofilm formation can be assessed.
-
FimH Binding Studies: Purified FimH lectin domain can be used in binding assays with host tissues or cells to visualize binding and its inhibition by this compound.
Conclusion
This compound is a potent and selective FimH antagonist that represents a promising non-antibiotic approach for the prevention and potential treatment of UPEC-mediated UTIs. Its high affinity for FimH allows it to effectively block the initial and critical step of bacterial adhesion to host cells in both the gut and the urinary tract. The substantial reduction in UPEC colonization observed in preclinical models, coupled with its oral bioavailability, underscores the potential of this compound to significantly reduce the incidence of primary and recurrent UTIs. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel anti-adhesive therapies.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]
- 2. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Selectivity of M4284 for FimH: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of M4284, a potent and orally active biphenyl (B1667301) mannoside antagonist of the bacterial adhesin FimH. By competitively inhibiting FimH, this compound effectively prevents the adhesion of uropathogenic E. coli (UPEC) to host cells, a critical initiating step in urinary tract infections (UTIs). This document delves into the quantitative data supporting this compound's potency, detailed experimental protocols for its characterization, and the underlying signaling pathways.
Executive Summary
This compound is a highly selective inhibitor of FimH, the type 1 pilus adhesin of UPEC. It demonstrates potent anti-adhesive properties by blocking the binding of FimH to mannosylated glycoproteins on the surface of bladder and gut epithelial cells. This mechanism effectively reduces bacterial colonization and has shown efficacy in preclinical models of UTIs.[1][2] The selectivity of this compound for bacterial FimH over host mannose-binding proteins is a key attribute, suggesting a favorable safety profile with a reduced likelihood of off-target effects. While specific binding constants such as Kᵢ and Kᴅ for this compound are not publicly available, its high potency is evidenced by a Hemagglutination Inhibition (HAI) value of 16 nM and a binding affinity approximately 100,000-fold higher than that of D-mannose.
Data Presentation: Quantitative Analysis of FimH Antagonists
The following table summarizes the available quantitative data for this compound and other relevant FimH antagonists for comparative purposes.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Hemagglutination Inhibition (HAI) | HAI | 16 nM | ProbeChem |
| This compound | Inferred from literature | Relative Affinity vs. D-Mannose | ~100,000x higher | [3] |
| Heptyl α-D-mannoside | Surface Plasmon Resonance (SPR) | Kᴅ | 5 nM | [4] |
| Butyl α-D-mannoside | Surface Plasmon Resonance (SPR) | Kᴅ | 151 nM | [4] |
| Methyl α-D-umbelliferyl-mannoside | Fluorescence Polarization (FP) | Kᴅ | 44 nM | |
| Di-ester 15a | Hemagglutination Inhibition (HAI) | HAI | 150 nM | |
| Di-methyl amide 15b | Hemagglutination Inhibition (HAI) | HAI | 370 nM |
FimH-Mediated Adhesion and Signaling Pathway
FimH-mediated adhesion to host cells is a critical virulence mechanism for UPEC. This process initiates a signaling cascade that can lead to bacterial invasion and the formation of intracellular bacterial communities (IBCs), which are resilient to antibiotic treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and efficacy of FimH antagonists like this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., FimH) and an analyte (e.g., this compound).
Methodology:
-
Sensor Chip Preparation:
-
A suitable sensor chip (e.g., CM5) is activated.
-
Recombinant FimH protein is immobilized onto the sensor chip surface via amine coupling.
-
Remaining active esters are deactivated.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
-
A series of concentrations of the FimH antagonist (e.g., this compound) are injected over the surface. Association is monitored in real-time as a change in the resonance angle.
-
After the association phase, the running buffer is flowed again to monitor the dissociation of the antagonist from FimH.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).
-
Bio-Layer Interferometry (BLI) for High-Throughput Screening
BLI is another optical, label-free technique suitable for real-time analysis of biomolecular interactions and is particularly useful for higher-throughput applications.
Methodology:
-
Biosensor Preparation:
-
Streptavidin-coated biosensors are hydrated in the assay buffer.
-
Biotinylated recombinant FimH is loaded onto the biosensors.
-
-
Assay Steps:
-
Baseline: Biosensors are equilibrated in the assay buffer to establish a stable baseline.
-
Association: Biosensors are dipped into wells containing various concentrations of the FimH antagonist (e.g., this compound). The change in the interference pattern is measured in real-time.
-
Dissociation: Biosensors are moved back to wells containing only the assay buffer to measure the dissociation of the antagonist.
-
-
Data Analysis:
-
The binding and dissociation curves are analyzed to calculate kₐ, kₔ, and Kᴅ.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Purified FimH protein is placed in the sample cell of the calorimeter.
-
The FimH antagonist (e.g., this compound) is loaded into the injection syringe at a concentration typically 10-20 times that of the protein. Both solutions must be in identical, degassed buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, precise injections of the antagonist solution are made into the FimH solution while the temperature is kept constant.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of antagonist to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kₐ, from which Kᴅ is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Flow Cytometry-Based Cell Adhesion Assay
This functional assay measures the ability of an antagonist to inhibit the adhesion of UPEC to urothelial cells.
Methodology:
-
Cell Culture and Bacterial Preparation:
-
A human bladder epithelial cell line (e.g., 5637) is cultured to confluence in multi-well plates.
-
A UPEC strain expressing a fluorescent protein (e.g., GFP) is grown to the appropriate phase.
-
-
Inhibition Assay:
-
The fluorescent UPEC are pre-incubated with various concentrations of the FimH antagonist (e.g., this compound).
-
The UPEC/antagonist mixture is then added to the urothelial cell monolayers and incubated to allow for adhesion.
-
Non-adherent bacteria are washed away.
-
-
Flow Cytometry Analysis:
-
The urothelial cells are detached, and the percentage of fluorescent cells (cells with adherent bacteria) and the mean fluorescence intensity are quantified by flow cytometry.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of bacterial adhesion (IC₅₀) is determined from a dose-response curve.
-
Murine Model of Urinary Tract Infection
In vivo efficacy of FimH antagonists is assessed using a well-established mouse model of UTI.
Methodology:
-
Infection:
-
Female mice (e.g., C3H/HeN strain) are anesthetized.
-
A suspension of a UPEC strain is instilled directly into the bladder via transurethral catheterization.
-
-
Treatment:
-
This compound is administered to the mice, typically via oral gavage, either prophylactically (before infection) or therapeutically (after infection is established).
-
-
Evaluation of Bacterial Burden:
-
At specific time points post-infection, mice are euthanized.
-
The bladders and kidneys are aseptically harvested and homogenized.
-
Serial dilutions of the homogenates are plated on agar (B569324) to determine the number of colony-forming units (CFU) per organ.
-
-
Data Analysis:
-
The bacterial loads in the treated group are compared to those in a vehicle-treated control group to determine the efficacy of the FimH antagonist in reducing infection.
-
Selectivity of this compound
A critical aspect of a successful therapeutic is its selectivity for the intended target over host proteins. This compound, as a mannoside-based compound, has the potential to interact with human mannose-binding lectins and receptors, such as the Macrophage Mannose Receptor (CD206). However, studies on other FimH antagonists have demonstrated a significant selectivity range of approximately 5 orders of magnitude for FimH over human mannose receptors. This high degree of selectivity is attributed to the unique structural features of the FimH mannose-binding pocket, particularly the "tyrosine gate," which can be exploited by synthetic mannosides like this compound to achieve high-affinity and specific interactions that are not as favorable with host lectins. The biphenyl group of this compound is designed to form specific hydrophobic and hydrogen-bonding interactions within the FimH binding site, further enhancing its selectivity.
Conclusion
This compound is a promising, highly selective FimH antagonist with potent anti-adhesive activity against uropathogenic E. coli. Its mechanism of action, which involves the specific inhibition of bacterial attachment to host cells, represents a novel, non-antibiotic approach to preventing and potentially treating urinary tract infections. The high selectivity of this compound for its bacterial target, inferred from its chemical class and the high selectivity of similar compounds, suggests a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of this compound and other next-generation FimH antagonists. Further studies to precisely quantify the binding kinetics and selectivity of this compound will be invaluable in its progression towards clinical application.
References
M4284 (Z-DEVD-FMK): A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Structure and Properties of the Caspase-3 Inhibitor M4284 (Z-DEVD-FMK)
This compound, more commonly known by its systematic name Z-DEVD-FMK, is a potent and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic signaling cascade. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and common experimental applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Z-DEVD-FMK is a synthetic tetrapeptide, benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone, designed to specifically target the active site of caspase-3.[1] The fluoromethyl ketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.[1]
Chemical Structure:
-
IUPAC Name: methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate[1]
-
Synonyms: Z-DEVD-FMK, Caspase-3 Inhibitor II, Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK[2][3]
-
CAS Number: 210344-95-9
Physicochemical and Biological Properties
The following tables summarize the key physicochemical and biological properties of Z-DEVD-FMK.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C30H41FN4O12 | |
| Molecular Weight | 668.66 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (≥60 mg/mL), DMF (≥20mM) | |
| Storage | Store lyophilized powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. Avoid multiple freeze-thaw cycles. |
Table 2: Biological Activity
| Parameter | Value | Notes | Reference |
| Target(s) | Caspase-3 (primary), Caspase-6, -7, -8, -10 | Potent, irreversible inhibitor. | |
| IC50 | 18 µM | For blocking 6-OHDA-induced apoptotic cell death. | |
| Mechanism of Action | Irreversibly binds to the catalytic site of caspases. | The fluoromethyl ketone group forms a covalent bond with the cysteine in the active site. |
Mechanism of Action and Signaling Pathway
Z-DEVD-FMK exerts its anti-apoptotic effects by inhibiting caspases, which are central to the execution phase of apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.
Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. By binding to and inhibiting caspase-3, Z-DEVD-FMK prevents these downstream events, thereby blocking apoptosis.
Experimental Protocols
Z-DEVD-FMK is a valuable tool for studying apoptosis in vitro and in vivo. Below are outlines of common experimental protocols where this inhibitor is used.
Cell Viability (MTT) Assay
This assay is used to assess cell death and the protective effect of Z-DEVD-FMK.
-
Objective: To quantify cell viability in the presence of an apoptotic stimulus with or without Z-DEVD-FMK.
-
Methodology:
-
Seed cells (e.g., N27 cells) in a 96-well plate and allow them to adhere.
-
Pre-incubate cells with Z-DEVD-FMK (e.g., 50 µM) for a specified time (e.g., 30 minutes).
-
Induce apoptosis using a stimulus (e.g., 100 µM 6-OHDA for 24 hours or 300 µM MPP+ for 36 hours).
-
Remove the treatment medium and add serum-free medium containing 0.25 mg/ml MTT.
-
Incubate for 3 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Caspase Activity Assay
This fluorometric assay directly measures the activity of caspases in cell lysates.
-
Objective: To measure the inhibition of caspase-3 activity by Z-DEVD-FMK.
-
Methodology:
-
Treat cells with an apoptotic stimulus in the presence or absence of Z-DEVD-FMK.
-
Harvest and lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris HCl, 1 mM EDTA, 10 mM EGTA) containing digitonin.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Incubate the supernatant with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AFC.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Western Blotting for Caspase Substrates
This technique is used to visualize the cleavage of specific caspase substrates, like PARP, which is a hallmark of apoptosis.
-
Objective: To detect the inhibition of PARP cleavage by Z-DEVD-FMK.
-
Methodology:
-
Treat cells as described for the caspase activity assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cleaved PARP or total PARP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of Z-DEVD-FMK is expected to reduce the amount of cleaved PARP.
-
Conclusion
This compound (Z-DEVD-FMK) is an indispensable tool for researchers studying the mechanisms of apoptosis. Its specificity as a caspase-3 inhibitor, combined with its cell permeability, makes it suitable for a wide range of in vitro cell-based assays. This guide provides the foundational technical information required for its effective use in a research setting, from understanding its basic properties to implementing key experimental protocols. As with any inhibitor, it is crucial for investigators to perform dose-response experiments to determine the optimal concentration for their specific experimental system.
References
M4284 and its Impact on Uropathogenic E. coli Biofilm Formation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), which affect millions of individuals annually. A critical factor in the pathogenesis of UPEC and the high recurrence rate of UTIs is its ability to form biofilms. These structured communities of bacteria are encased in a self-produced extracellular matrix, which provides protection against host immune responses and antimicrobial treatments. The initiation of UPEC biofilm formation is heavily dependent on the adhesion of the bacteria to host urothelial cells. This adhesion is primarily mediated by the FimH adhesin located at the tip of type 1 pili. M4284, a high-affinity mannoside, functions as a FimH antagonist, competitively inhibiting its binding to mannosylated host receptors. This document provides a detailed technical guide on the effect of this compound and other FimH antagonists on UPEC biofilm formation, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Inhibition of Bacterial Adhesion
The antivirulence strategy of this compound and other mannoside-based FimH antagonists is to prevent the initial attachment of UPEC to host cells, which is a prerequisite for biofilm formation.[1][2][3] FimH specifically recognizes and binds to mannosylated glycoproteins on the surface of bladder epithelial cells.[4][5] By mimicking the structure of mannose, this compound occupies the mannose-binding pocket of the FimH lectin domain, thereby blocking its interaction with host cell receptors.[6][7] This inhibition of adhesion prevents the subsequent steps of colonization, invasion, and the formation of intracellular bacterial communities (IBCs), which are biofilm-like structures.[4][5][8]
Quantitative Data on Biofilm Inhibition by FimH Antagonists
The following table summarizes the quantitative data on the in vitro inhibition of UPEC biofilm formation by various FimH antagonists, including compounds structurally related to this compound.
| Compound Class | Specific Compound | UPEC Strain | Assay Type | Endpoint | Result | Reference |
| Biphenyl (B1667301) Mannosides | Compound 3 | UTI89 | Biofilm Inhibition Assay | IC50 | 1.35 µM | Scharf, M. D., et al. (2016)[2] |
| Isoquinolone Mannosides | Compound 25c | UTI89 | Biofilm Inhibition Assay | IC50 | 18 nM | Scharf, M. D., et al. (2016)[2] |
| C-Mannosides | Compound 23 | UTI89 | Biofilm Inhibition Assay | IC50 | 0.15 µM | Kalas, V., et al. (2016)[9] |
| Biphenyl Mannosides | para-cyano biphenyl α-d-mannopyranoside | Various | Catheter-associated biofilm | Biofilm mass reduction | ~50% reduction | Totsika, M., et al. (2021)[1] |
| Heptyl Mannose | Heptyl mannose | UTI89 | 48-h Biofilm Assay | Biofilm Inhibition | Significant inhibition at 1 mM | Klein, R. D., et al. (2010)[10] |
Experimental Protocols
A standard method for quantifying biofilm formation and its inhibition is the crystal violet (CV) assay.[11][12]
Crystal Violet Biofilm Formation Assay
Objective: To quantify the total biomass of a UPEC biofilm and assess the inhibitory effect of compounds like this compound.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Uropathogenic E. coli (UPEC) strain (e.g., UTI89)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound or other FimH antagonists
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% acetic acid or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow UPEC overnight in LB broth at 37°C. Dilute the overnight culture 1:100 in fresh LB broth.
-
Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the test compound (e.g., this compound) at various concentrations to the respective wells. Include a vehicle control (no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[13]
-
Washing: Carefully discard the liquid from the wells. Wash the plate three times with 200 µL of PBS per well to remove planktonic (non-adherent) bacteria.
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well.
-
Incubate at room temperature for 15 minutes.[14]
-
-
Washing: Discard the crystal violet solution and wash the plate three times with distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[12]
-
Quantification:
Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of biofilm formation, can be determined from a dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: this compound competitively inhibits FimH, preventing UPEC adhesion and subsequent biofilm formation.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for quantifying UPEC biofilm inhibition using the crystal violet assay.
Conclusion
This compound and other high-affinity mannosides represent a promising antivirulence strategy to combat UPEC infections. By effectively inhibiting the FimH adhesin, these compounds prevent the crucial initial step of bacterial adhesion to host cells, thereby inhibiting biofilm formation. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of FimH antagonists as a non-antibiotic therapeutic approach for the prevention and treatment of UTIs. This strategy holds the potential to reduce the reliance on conventional antibiotics and mitigate the growing challenge of antimicrobial resistance.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Antivirulence Isoquinolone Mannosides: Optimization of the Biaryl Aglycone for FimH Lectin Binding Affinity and Efficacy in the Treatment of Chronic UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positively selected FimH residues enhance virulence during urinary tract infection by altering FimH conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redemc.net [redemc.net]
- 14. bmglabtech.com [bmglabtech.com]
Investigating the Pharmacokinetics of M4284: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4284 is a selective and orally active biphenyl (B1667301) mannoside antagonist of the FimH adhesin.[1] FimH is a critical virulence factor for uropathogenic E. coli (UPEC), mediating its adhesion to the bladder epithelium, a key step in the pathogenesis of urinary tract infections (UTIs). By competitively inhibiting FimH, this compound presents a promising non-antibiotic approach for the treatment and prevention of UTIs. Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide synthesizes the currently available information on the pharmacokinetics of this compound and related FimH antagonists, highlighting key experimental findings and methodologies.
Core Concepts in this compound Pharmacokinetics
While specific quantitative pharmacokinetic data for this compound remains limited in publicly accessible literature, the available information indicates its intended use as an orally administered agent. Preclinical studies have demonstrated its efficacy in reducing UPEC levels in both the gut and urinary tracts of mice, suggesting systemic availability following oral administration.[1]
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound is based on the inhibition of the FimH signaling and adhesion pathway. The diagram below illustrates the mechanism by which this compound disrupts UPEC colonization.
Caption: Mechanism of this compound action.
Preclinical In Vivo Studies
Preclinical evaluation of this compound has been conducted in murine models to assess its in vivo efficacy. These studies provide indirect evidence of its pharmacokinetic properties.
Data Presentation
| Parameter | Value/Observation | Animal Model | Administration Route | Dosage | Source |
| Efficacy | Reduces UPEC levels in the gut and urinary tracts | C3H/HeN mice | Oral | 100 mg/kg | [1] |
| Activity | Active against various UPEC strains | C3H/HeN mice | Oral | Not specified | [1] |
Experimental Protocols
In Vivo Efficacy Study in a Murine Model of UTI
A common experimental workflow to assess the in vivo efficacy of FimH antagonists like this compound is outlined below. This protocol is a generalized representation based on typical preclinical studies for this class of compounds.
Caption: Generalized workflow for in vivo efficacy testing.
Methodology:
-
Animal Model: C3H/HeN mice are commonly used as they are susceptible to developing UTIs.
-
Bacterial Strain: A well-characterized uropathogenic E. coli strain (e.g., UTI89) is used for inoculation.
-
Inoculation: Mice are transurethrally inoculated with a suspension of the UPEC strain to establish a bladder infection.
-
Treatment: A specific dose of this compound (e.g., 100 mg/kg) is administered orally via gavage. The treatment regimen may involve single or multiple doses.
-
Sample Collection: At designated time points post-treatment, mice are euthanized, and bladder and gut tissues are aseptically harvested.
-
Quantification of Bacterial Load: Tissues are homogenized, and serial dilutions are plated on appropriate agar (B569324) media. The number of colony-forming units (CFUs) is determined to quantify the bacterial burden in each tissue.
Future Directions and Unmet Needs
The development of a comprehensive pharmacokinetic profile for this compound is a critical next step. Future research should focus on elucidating the following key parameters:
-
Absorption: Determination of the absolute bioavailability and the rate and extent of absorption after oral administration.
-
Distribution: Assessment of the volume of distribution and the extent of tissue penetration, particularly to the urinary tract.
-
Metabolism: Identification of the major metabolic pathways and the enzymes involved, as well as characterization of any active metabolites.
-
Excretion: Determination of the primary routes of elimination (renal and/or fecal) and the clearance rate.
The logical relationship for a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) investigation is depicted below.
Caption: Key stages of ADME investigation.
Conclusion
This compound holds significant promise as a novel therapeutic for UTIs. While preliminary in vivo studies have demonstrated its efficacy, a detailed characterization of its pharmacokinetic properties is essential for its continued development. The methodologies and conceptual frameworks presented in this guide provide a foundation for future investigations aimed at fully elucidating the absorption, distribution, metabolism, and excretion of this compound, thereby paving the way for its potential clinical application.
References
Methodological & Application
Application Notes and Protocols for M4284 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4284 is a potent and selective high-affinity biphenyl (B1667301) mannoside that functions as a FimH antagonist. FimH is a critical adhesin expressed on the surface of uropathogenic Escherichia coli (UPEC), mediating the bacterium's attachment to mannosylated glycoproteins on the surface of host uroepithelial cells.[1][2] By competitively inhibiting FimH, this compound effectively prevents the initial step of UPEC colonization in the gut and urinary tract, offering a promising non-antibiotic approach for the treatment and prevention of urinary tract infections (UTIs).[3][4] Preclinical studies in murine models have demonstrated the efficacy of this compound in reducing UPEC burden in both the gastrointestinal and urinary tracts.[3]
These application notes provide detailed protocols for the preparation and administration of this compound in animal studies, based on established preclinical research. The included data summaries and diagrams are intended to guide researchers in designing and executing their own in vivo efficacy studies.
Data Presentation
Table 1: Efficacy of this compound in Reducing UPEC Colonization in Mice
| Animal Model | UPEC Strain | Treatment Regimen | Dosage | Outcome | Reference |
| C3H/HeN mice | UTI89 | 3 oral doses, 8h apart | 100 mg/kg | Significantly reduced UTI89 levels in feces, cecum, and colon | |
| C3H/HeN mice | UTI89 | 5 doses (3 doses 8h apart, 4th dose 12h later, 5th dose 24h later) | 100 mg/kg | Further reduction in UTI89 population; sustained lower UPEC levels 5 days post-treatment | |
| C3H/HeN mice | EC958, 41.4p, CFT073 | 3 oral doses, 8h apart | 100 mg/kg | Similar percentage reduction in fecal, cecal, and colonic levels for each UPEC strain | |
| C57BL/6 mice | UTI89 | 3 oral doses, 8h apart | 100 mg/kg | Significant reduction in UTI89 levels, demonstrating efficacy across different host genetic backgrounds | |
| C3H/HeN mice (concurrent gut and bladder colonization) | UTI89 | 3 oral doses, 8h apart | 100 mg/kg | Simultaneous reduction of UTI89 levels in both the gut and urinary tracts |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value/Observation | Animal Model | Route of Administration | Dosage | Reference |
| Fecal Concentration | High concentrations maintained for up to 8 hours post-dose | Mice | Oral | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound compound
-
10% (w/v) cyclodextrin (B1172386) solution in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the number and weight of the animals to be dosed. The standard dose is 100 mg/kg.
-
Weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of 10% cyclodextrin solution to the tube to achieve the final desired concentration.
-
Vortex the mixture vigorously until the this compound is completely dissolved. The solution should be clear and free of visible particles.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the mouse by grasping the loose skin over the neck and back. Ensure the head is immobilized to prevent injury.
-
-
Dosage Calculation:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Calculate the volume of this compound formulation to be administered based on the individual mouse's body weight and the desired dose of 100 mg/kg.
-
-
Gavage Procedure:
-
Attach the gavage needle to the syringe filled with the calculated volume of this compound solution.
-
Gently introduce the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the this compound solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for a short period after administration for any signs of distress, such as choking or difficulty breathing.
-
Return the animal to its cage.
-
-
Dosing Schedule:
-
For a standard efficacy study, administer three doses of this compound orally, with each dose given 8 hours apart over a 24-hour period.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Personnel should be adequately trained in oral gavage techniques to minimize animal stress and potential for injury.
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing UPEC adhesion.
Caption: Experimental workflow for this compound administration in mice.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]
- 2. A cynomolgus monkey E. coli urinary tract infection model confirms efficacy of new FimH vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment and prevention of urinary tract infection with orally active FimH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing M4284 in a Cell Culture Adhesion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing M4284 in a cell culture adhesion assay to evaluate its efficacy in preventing bacterial adhesion to mammalian epithelial cells. This compound is a potent antagonist of the FimH adhesin, a critical virulence factor for the attachment of uropathogenic Escherichia coli (UPEC) to host cells.[1][2][3] This assay is designed for researchers in microbiology, infectious diseases, and drug development who are investigating anti-adhesion therapies.
Introduction
Urinary tract infections (UTIs), predominantly caused by UPEC, represent a significant global health concern, with a high rate of recurrence despite antibiotic treatment.[2] The initial and critical step in the pathogenesis of UTIs is the adhesion of UPEC to the bladder epithelium, a process primarily mediated by the FimH adhesin located at the tip of type 1 pili.[2] FimH binds to mannosylated glycoproteins on the surface of host cells, facilitating bacterial colonization and subsequent invasion.
This compound is a high-affinity, orally bioavailable mannoside that acts as a FimH antagonist. By competitively binding to FimH, this compound effectively blocks the adhesin from interacting with its natural ligands on host cells, thereby preventing bacterial attachment. This mechanism of action offers a promising alternative to traditional antibiotics by targeting a key virulence factor without directly killing the bacteria, which may reduce the selective pressure for antibiotic resistance. The following protocol details an in vitro cell culture adhesion assay to quantify the inhibitory effect of this compound on UPEC adhesion to a relevant epithelial cell line.
Signaling Pathway and Mechanism of Action
The signaling pathway diagram below illustrates the FimH-mediated adhesion of UPEC to a host epithelial cell and the inhibitory action of this compound.
Experimental Protocol: UPEC Adhesion Assay
This protocol is adapted from standard cell adhesion assay procedures and is tailored for assessing the inhibitory potential of this compound.
Materials
-
Cell Line: Human bladder epithelial cells (e.g., T24, 5637) or human colon adenocarcinoma cells (e.g., Caco-2).
-
Bacteria: Uropathogenic E. coli (UPEC) strain expressing type 1 pili (e.g., UTI89).
-
Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium).
-
Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Crystal Violet solution (0.5% w/v in 20% methanol).
-
Solubilization solution (e.g., 2% SDS in water).
-
Extracellular matrix protein (optional, for coating plates, e.g., fibronectin, laminin).
-
-
Equipment:
-
96-well tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
-
Microscope.
-
Hemocytometer or automated cell counter.
-
Experimental Workflow
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]
- 3. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
M4284: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
M4284 is a potent and selective biphenyl (B1667301) mannoside antagonist of FimH, the adhesin protein expressed on the tip of type 1 fimbriae of uropathogenic E. coli (UPEC). By inhibiting FimH, this compound effectively blocks the initial step of UPEC pathogenesis: adherence to bladder epithelial cells. This mechanism of action presents a promising anti-virulence strategy for the treatment and prevention of urinary tract infections (UTIs). These application notes provide detailed information on the solubility of this compound and standardized protocols for its use in key preclinical experiments.
Data Presentation: Solubility
The solubility of this compound is a critical factor for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Observations | Citation |
| DMSO | 125 mg/mL (271.46 mM) | Requires sonication to fully dissolve. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [1] |
| Ethanol | Data not available | - | |
| PBS (pH 7.4) | Data not available | - | |
| In Vivo Formulation 1 | ≥ 6.25 mg/mL (13.57 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution. | [1] |
| In Vivo Formulation 2 | ≥ 6.25 mg/mL (13.57 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution. | [1] |
Signaling Pathway of this compound
This compound acts as a competitive antagonist of the FimH adhesin on uropathogenic E. coli (UPEC). FimH binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells, which is the critical first step in the pathogenesis of urinary tract infections. This compound, a mannoside mimetic, has a high affinity for the mannose-binding pocket of FimH, thereby preventing its interaction with host cell receptors and subsequent bacterial colonization and invasion.
References
Application Notes and Protocols: In Vitro Efficacy Testing of M4284 Against Uropathogenic E. coli (UPEC) Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), which affect millions of individuals annually.[1] A critical step in the pathogenesis of UTIs is the adhesion of UPEC to the uroepithelial cells lining the bladder. This attachment is primarily mediated by the FimH adhesin, a protein located at the tip of type 1 pili.[2] FimH binds to mannosylated receptors on the surface of host cells, facilitating colonization and subsequent invasion, which can lead to recurrent infections and the formation of antibiotic-resistant biofilms.[3][4]
M4284 is a high-affinity, orally bioavailable mannoside that acts as a potent FimH antagonist.[1][5] By competitively inhibiting the binding of FimH to its host cell receptors, this compound presents a novel anti-adhesion therapeutic strategy. This approach aims to prevent the initial stages of infection and circumvent the challenges of conventional antibiotic resistance. Unlike traditional antibiotics that aim to kill bacteria or inhibit their growth, this compound is designed to disarm UPEC, preventing it from establishing an infection.
These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against UPEC strains, focusing on its anti-adhesion and anti-biofilm properties.
Mechanism of Action: FimH-Mediated Adhesion
UPEC utilizes type 1 pili, filamentous appendages on the bacterial surface, to adhere to the bladder epithelium. The FimH adhesin at the pilus tip recognizes and binds to mannose-containing glycoproteins, such as uroplakins, on the surface of urothelial cells. This binding is a crucial step for colonization and the subsequent formation of intracellular bacterial communities (IBCs), which are implicated in recurrent UTIs.
This compound, as a mannoside derivative, mimics the natural mannose ligand of FimH.[5] Due to its high affinity, this compound effectively competes with and blocks the FimH adhesin, thereby preventing the attachment of UPEC to bladder cells. This mechanism of action is not bactericidal but rather prevents the initial step required for infection.
Data Presentation
The following tables are provided as templates for summarizing the quantitative data from the in vitro efficacy assays of this compound against various UPEC strains.
Table 1: Anti-Adhesion Efficacy of this compound Against UPEC Strains
| UPEC Strain | This compound Conc. (µM) | % Inhibition of Adhesion (Mean ± SD) | p-value |
|---|---|---|---|
| Strain A | 1 | ||
| 10 | |||
| 100 | |||
| Strain B | 1 | ||
| 10 | |||
| 100 | |||
| Strain C | 1 | ||
| 10 |
| | 100 | | |
Table 2: Biofilm Inhibition by this compound Against UPEC Strains
| UPEC Strain | This compound Conc. (µM) | % Biofilm Inhibition (Mean ± SD) | p-value |
|---|---|---|---|
| Strain A | 1 | ||
| 10 | |||
| 100 | |||
| Strain B | 1 | ||
| 10 | |||
| 100 | |||
| Strain C | 1 | ||
| 10 |
| | 100 | | |
Table 3: Biofilm Eradication by this compound Against UPEC Strains
| UPEC Strain | This compound Conc. (µM) | % Biofilm Eradication (Mean ± SD) | p-value |
|---|---|---|---|
| Strain A | 10 | ||
| 100 | |||
| 1000 | |||
| Strain B | 10 | ||
| 100 | |||
| 1000 | |||
| Strain C | 10 | ||
| 100 |
| | 1000 | | |
Experimental Protocols
In Vitro Anti-Adhesion Assay
This protocol details the methodology to quantify the ability of this compound to inhibit the adhesion of UPEC to human bladder epithelial cells.
Materials:
-
Human bladder epithelial cell line (e.g., T24)
-
Appropriate cell culture medium and supplements
-
UPEC strains of interest
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
24-well tissue culture plates
-
Trypsin-EDTA
-
Triton X-100 (0.1%) in PBS
-
LB agar (B569324) plates
Procedure:
-
Cell Culture: Seed the human bladder epithelial cells into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Bacterial Culture: Inoculate the desired UPEC strains into LB broth and culture overnight at 37°C.
-
Preparation of Inoculum: Centrifuge the overnight bacterial culture, wash the pellet twice with sterile PBS, and resuspend the bacteria in the cell culture medium without antibiotics to a desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Pre-incubation with this compound: In separate tubes, mix the bacterial suspension with various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.
-
Infection of Cells: Remove the culture medium from the confluent epithelial cell monolayers and wash once with PBS. Add the pre-incubated bacterial suspension to the wells.
-
Adhesion Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion.
-
Removal of Non-adherent Bacteria: Aspirate the medium from each well and wash the monolayers 3-5 times with sterile PBS to remove any non-adherent bacteria.
-
Lysis and Recovery of Adherent Bacteria: Add a solution of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes to lyse the epithelial cells and release the adherent bacteria.
-
Quantification: Perform serial dilutions of the lysate from each well in PBS and plate onto LB agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the colonies on the agar plates to determine the number of CFU per well. Calculate the percentage of adhesion inhibition for each this compound concentration relative to the vehicle control.
Biofilm Inhibition and Eradication Assays
These protocols are designed to assess the ability of this compound to prevent the formation of UPEC biofilms and to eradicate pre-formed biofilms.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Antibiotic Resistance, Biofilm Formation and Sub-Inhibitory Hydrogen Peroxide Stimulation in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a UPEC Infection Model with M4284 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), which affect millions of individuals annually and are increasingly complicated by antibiotic resistance.[1][2][3] UPEC has developed sophisticated mechanisms to colonize the bladder, invade urothelial cells, and form intracellular bacterial communities (IBCs), which can lead to recurrent infections.[4][5] A critical step in UPEC pathogenesis is the adhesion of the bacteria to the urothelium, mediated by the FimH adhesin located on type 1 pili, which binds to mannosylated receptors on bladder epithelial cells.
M4284 is a high-affinity, orally bioavailable mannoside that acts as a FimH antagonist. By competitively inhibiting FimH, this compound prevents the initial attachment of UPEC to the bladder lining, thereby blocking colonization and subsequent infection. This non-bactericidal approach is a promising strategy to treat and prevent UTIs while minimizing the risk of developing antibiotic resistance.
Three-dimensional (3D) urothelial organoid models provide a physiologically relevant in vitro system to study UPEC-host interactions and evaluate novel therapeutics like this compound. These organoids recapitulate the stratified architecture of the human urothelium, offering a more accurate representation of the in vivo environment compared to traditional 2D cell culture.
These application notes provide detailed protocols for establishing a UPEC infection model using human urothelial organoids and for assessing the efficacy of this compound as a therapeutic agent.
Quantitative Data Summary
The following table summarizes key quantitative parameters for establishing a UPEC infection model and for this compound treatment, based on data from murine models and related in vitro systems. Researchers should optimize these parameters for their specific organoid model and UPEC strain.
| Parameter | Value | Source |
| UPEC Strain | UTI89, CFT073, EC958 | |
| Infection Dose (Bladder) | ~1 x 10⁸ CFU per 50 µL | |
| Infection Dose (Intestinal) | ~1 x 10⁸ CFU per 100 µL | |
| This compound Dosage (Oral, in vivo) | 100 mg/kg | |
| This compound Administration | 3 doses, orally via gavage | |
| Outcome: UPEC Reduction in Feces | 90-95% (1-1.5 log reduction) | |
| Outcome: Bladder Bacterial Burden | >1000-fold reduction with FimH inhibitor | |
| UPEC Titer for Murine UTI Model | ≥10⁴ CFU/mL in urine indicates successful modeling |
Experimental Protocols
Protocol 1: Human Urothelial Organoid Culture
This protocol describes the generation of human urothelial organoids from bladder tissue or human pluripotent stem cells.
Materials:
-
Human bladder tissue or pluripotent stem cells
-
Advanced DMEM/F12 medium
-
B27 supplement
-
N2 supplement
-
Noggin
-
R-spondin-1
-
Epidermal Growth Factor (EGF)
-
Fibroblast Growth Factor (FGF)
-
A83-01 (TGF-β inhibitor)
-
Y-27632 (ROCK inhibitor)
-
Matrigel
-
Collagenase Type I
-
Trypsin-EDTA
Procedure:
-
Tissue Digestion (if using bladder tissue): Mince the bladder tissue and digest with Collagenase Type I and Trypsin-EDTA to isolate urothelial stem cells.
-
Cell Seeding: Resuspend the isolated cells in a mixture of medium and Matrigel.
-
Organoid Formation: Plate the cell-Matrigel suspension as domes in a culture dish. After polymerization, add urothelial organoid growth medium supplemented with the growth factors and inhibitors listed above.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO₂. Refresh the medium every 2-3 days.
-
Organoid Maturation: Allow the organoids to grow and stratify for at least 1-2 weeks to form a multi-layered urothelium. Organoids can be passaged by mechanical or enzymatic disruption.
Protocol 2: UPEC Preparation for Infection
This protocol details the preparation of UPEC for infecting the urothelial organoids.
Materials:
-
UPEC strain (e.g., UTI89)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Overnight Culture: Inoculate a single UPEC colony into LB broth and incubate at 37°C overnight with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ of ~0.5-0.8).
-
Bacterial Harvest: Centrifuge the bacterial culture to pellet the cells.
-
Washing: Wash the bacterial pellet twice with sterile PBS to remove residual media.
-
Resuspension: Resuspend the final bacterial pellet in the appropriate infection medium (e.g., antibiotic-free organoid medium) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
Protocol 3: UPEC Infection of Urothelial Organoids
This protocol describes the infection of mature urothelial organoids with prepared UPEC.
Materials:
-
Mature urothelial organoids
-
Prepared UPEC suspension
-
Antibiotic-free organoid medium
-
Gentamicin (B1671437) solution
Procedure:
-
Organoid Preparation: Wash the mature organoids with pre-warmed, antibiotic-free medium.
-
Infection: Add the UPEC suspension to the organoid culture at a desired multiplicity of infection (MOI).
-
Incubation: Co-culture the UPEC and organoids for a specified time (e.g., 2-4 hours) to allow for bacterial adhesion and invasion.
-
Removal of Extracellular Bacteria: After the initial infection period, wash the organoids with PBS to remove non-adherent bacteria.
-
Antibiotic Protection Assay: To quantify intracellular bacteria, treat the infected organoids with a medium containing a high concentration of gentamicin (an antibiotic that does not penetrate eukaryotic cells) for 1-2 hours to kill any remaining extracellular bacteria.
-
Lysis and Plating: Wash the organoids again with PBS, then lyse the organoids with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
Quantification: Serially dilute the lysate and plate on LB agar (B569324) plates to determine the number of colony-forming units (CFU), representing the intracellular bacterial load.
Protocol 4: this compound Treatment of Infected Organoids
This protocol outlines the procedure for treating UPEC-infected organoids with the FimH inhibitor this compound.
Materials:
-
UPEC-infected urothelial organoids
-
This compound solution (dissolved in a suitable vehicle, e.g., 10% cyclodextrin (B1172386) or PBS)
-
Control vehicle
Procedure:
-
Establish Infection: Infect the urothelial organoids with UPEC as described in Protocol 3.
-
Treatment Application: After the initial infection and washing steps, add fresh medium containing the desired concentration of this compound to the infected organoids. Include a vehicle-only control group.
-
Incubation: Incubate the treated and control organoids for a specified duration (e.g., 6, 12, or 24 hours).
-
Assessment of Efficacy:
-
Bacterial Load: At the end of the treatment period, lyse the organoids and plate the lysate to quantify the intracellular CFU as described in Protocol 3. Compare the bacterial load in the this compound-treated group to the vehicle control group.
-
Microscopy: Fix and stain the organoids to visualize the effect of this compound on UPEC adhesion and IBC formation using techniques such as immunofluorescence or confocal microscopy.
-
Visualizations
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. Human bladder organoids model urinary tract infection and bacteriophage therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uropathogenic Escherichia coli Superinfection Enhances the Severity of Mouse Bladder Infection | PLOS Pathogens [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Escherichia coli Uropathogenesis In Vitro: Invasion, Cellular Escape, and Secondary Infection Analyzed in a Human Bladder Cell Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of M4284 in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the quantitative analysis of M4284, a selective FimH antagonist, in various biological matrices. The described method is intended for preclinical and clinical research applications, including pharmacokinetic and drug metabolism studies.
Introduction
This compound is a biphenyl (B1667301) mannoside compound that acts as a selective and orally active antagonist of the FimH adhesin.[1][2][3] FimH is a critical virulence factor for uropathogenic E. coli (UPEC), mediating its adhesion to urothelial cells, a key step in the pathogenesis of urinary tract infections (UTIs).[4][5] By inhibiting FimH, this compound prevents bacterial colonization and has shown potential in reducing UPEC levels in both the gut and urinary tract in preclinical models.
Accurate and sensitive bioanalytical methods are crucial for the development of this compound. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples such as plasma, urine, and feces. LC-MS/MS is the preferred method for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and reproducibility.
Signaling Pathway of this compound Action
The therapeutic rationale for this compound is the disruption of the initial step of UPEC infection. The FimH adhesin, located on the tip of type 1 pili of UPEC, binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells. This adhesion is a prerequisite for bacterial invasion and the formation of intracellular bacterial communities. This compound, as a mannoside mimetic, competitively inhibits this interaction.
Quantitative Data Summary
While specific quantitative data for a validated this compound assay is not publicly available, the following table presents typical performance characteristics of a well-developed LC-MS/MS method for a small molecule in biological matrices. These values serve as a general guideline for method development and validation.
| Parameter | Plasma | Urine | Feces |
| Linearity Range | 1 - 1000 ng/mL | 10 - 10000 ng/mL | 50 - 50000 ng/g |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL | 50 ng/g |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 10000 ng/mL | 50000 ng/g |
| Intra-assay Precision (%CV) | < 15% | < 15% | < 20% |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 20% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% |
| Recovery | > 85% | > 80% | > 70% |
| Matrix Effect | 85 - 115% | 80 - 120% | 75 - 125% |
Note: The values presented in this table are representative and should be established for each specific assay through rigorous method validation.
Experimental Protocols
A generalized experimental workflow for the quantification of this compound is presented below. This protocol should be optimized and validated for the specific biological matrix and instrumentation used.
References
- 1. Simultaneous analysis of antibiotics in biological samples by ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. Bioanalysis and Pharmacokinetics: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M4284 in FimH-Mediated Bacterial Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4284 is a potent and selective, orally active biphenyl (B1667301) mannoside antagonist of the bacterial adhesin FimH.[1] FimH is a critical virulence factor expressed on the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), mediating the initial attachment of the bacteria to mannosylated glycoproteins on the surface of host urothelial cells. This adhesion is a crucial step in the pathogenesis of urinary tract infections (UTIs). By competitively inhibiting FimH, this compound effectively blocks this primary interaction, thereby preventing bacterial colonization and subsequent infection. These application notes provide detailed protocols for utilizing this compound to study and inhibit FimH-mediated bacterial adhesion in various in vitro assays.
Mechanism of Action
FimH-mediated adhesion is the first step in a cascade of events leading to UPEC colonization, invasion of bladder epithelial cells, and the formation of intracellular bacterial communities (IBCs) and biofilms. This compound, as a high-affinity mannoside, mimics the natural mannose ligand of FimH and competitively binds to the mannose-binding pocket of the FimH lectin domain. This occupation of the binding site prevents FimH from engaging with its host cell receptors, thus abrogating bacterial attachment.
References
Application Notes and Protocols for Long-Term M4284 Treatment in Chronic UTI Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recurrent and chronic urinary tract infections (UTIs), primarily caused by uropathogenic Escherichia coli (UPEC), present a significant challenge due to increasing antibiotic resistance. M4284 is a high-affinity mannoside that acts as a FimH antagonist. FimH is an adhesin on the tip of type 1 pili of UPEC, which is crucial for the initial attachment of the bacteria to mannosylated receptors on the surface of bladder epithelial cells, a critical step for colonization and invasion. By competitively inhibiting FimH, this compound prevents bacterial adhesion to the urothelium, thereby inhibiting the establishment of infection and the formation of intracellular bacterial communities (IBCs), which are often associated with recurrent and chronic UTIs.[1][2][3] These notes provide detailed protocols for the long-term application of this compound in murine models of chronic UTI.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that competitively inhibits the FimH adhesin on type 1 pili of UPEC.[1] This prevents the binding of UPEC to mannosylated uroplakin Ia receptors on bladder epithelial cells, thereby blocking bacterial colonization and invasion.[3] This anti-virulence strategy disarms the bacteria without killing them, which is expected to exert less selective pressure for the development of resistance compared to traditional antibiotics.
Caption: Mechanism of action of this compound in preventing UPEC adhesion.
Experimental Protocols
I. Establishment of a Chronic UTI Mouse Model
This protocol is designed to establish a persistent bladder infection in mice, which is essential for studying the efficacy of long-term treatments.
Materials:
-
Uropathogenic E. coli (UPEC) strain (e.g., UTI89 or a clinical isolate)
-
Female C3H/HeN mice (6-8 weeks old)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Polyethylene (B3416737) catheter (e.g., PE10)
-
Sterile surgical instruments
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the UPEC strain into 10 mL of LB broth and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD₆₀₀ of approximately 0.8.
-
Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS and resuspend in PBS to a final concentration of 1-2 x 10⁸ colony-forming units (CFU) per 50 µL.
-
-
Transurethral Inoculation:
-
Anesthetize the mice using isoflurane.
-
Carefully insert a sterile polyethylene catheter through the urethra into the bladder.
-
Instill 50 µL of the bacterial suspension (1-2 x 10⁸ CFU) into the bladder.
-
Maintain anesthesia for a few minutes post-instillation to ensure retention of the inoculum.
-
-
Confirmation of Chronic Infection:
-
Monitor the infection by collecting urine at regular intervals (e.g., weekly) for up to 2-4 weeks post-infection.
-
A persistent bacteriuria of >10⁴ CFU/mL for at least two weeks is indicative of a chronic infection.
-
At the experimental endpoint, euthanize the mice and harvest the bladders and kidneys for bacterial load determination and histological analysis.
-
Caption: Workflow for establishing a chronic UTI model.
II. Long-Term this compound Treatment Protocol
This protocol outlines a proposed long-term treatment regimen with this compound for mice with established chronic UTI. This is based on published short-term studies, as detailed long-term protocols are not yet available.
Materials:
-
Mice with confirmed chronic UTI
-
This compound (or a suitable analog like ZFH-04269)
-
Vehicle control (e.g., sterile PBS or as appropriate for this compound formulation)
-
Oral gavage needles
Procedure:
-
Treatment Groups:
-
Divide the chronically infected mice into at least two groups:
-
Vehicle control group
-
This compound treatment group
-
-
-
Dosing Regimen:
-
Based on existing data, a repeated dosing schedule is recommended to maintain therapeutic concentrations.
-
Administer this compound orally at a dose of 50 mg/kg.
-
The dosing frequency should be every 8 hours for the duration of the study.
-
The recommended duration for a long-term study is at least 14-28 days to assess a sustained effect.
-
-
Monitoring and Endpoint Analysis:
-
Monitor bacterial loads in the urine weekly throughout the treatment period.
-
At the end of the treatment period, euthanize the mice and harvest the bladders and kidneys.
-
Homogenize the tissues and plate serial dilutions on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).
-
Perform histological analysis of bladder and kidney tissues to assess inflammation and tissue damage.
-
Measure inflammatory markers (e.g., cytokines, chemokines) in tissue homogenates or serum using ELISA or other immunoassays.
-
Quantitative Data Summary
The following tables summarize the expected outcomes based on published data for this compound and its analogs in chronic UTI models.
Table 1: Efficacy of this compound Analogs in a Chronic UTI Mouse Model
| Treatment Group | Dosage | Duration | Bladder Bacterial Load Reduction (log10 CFU) | Reference |
| Vehicle Control | N/A | 14 days | 0 | |
| This compound analog (ZFH-04269) | 50 mg/kg, single oral dose | 14 days post-infection | >3 | |
| This compound analog (Compound 8) | 50 mg/kg, three oral doses, 8h apart | 24 hours | Sustained reduction vs. single dose |
Table 2: Pharmacokinetic and Safety Profile of a Biphenyl Mannoside Analog of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | Good, maintains effective concentration in urine for >6h | |
| Metabolism | >95% excreted unchanged in urine | |
| Acute Toxicity | No apparent toxicity up to 200 mg/kg |
Signaling Pathway Perturbation
This compound's primary mode of action is the inhibition of the FimH-mediated adhesion of UPEC to the bladder epithelium. This initial step is critical for the subsequent invasion of urothelial cells and the formation of IBCs. By blocking this interaction, this compound is hypothesized to prevent the activation of downstream signaling pathways within the urothelial cells that are triggered by bacterial binding and invasion. These pathways are known to involve the rearrangement of the host cell's actin cytoskeleton, which facilitates bacterial engulfment.
Caption: this compound blocks signaling leading to UPEC invasion.
Conclusion
This compound and its analogs represent a promising non-antibiotic therapeutic strategy for the treatment of chronic and recurrent UTIs. The provided protocols for establishing a chronic UTI model and for long-term treatment with this compound offer a framework for preclinical evaluation of this novel class of therapeutics. Further studies are warranted to establish detailed long-term efficacy, pharmacokinetic, and toxicology profiles to advance these compounds towards clinical applications.
References
- 1. Treatment and Prevention of Urinary Tract Infection with Orally Active FimH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive selection identifies an in vivo role for FimH during urinary tract infection in addition to mannose binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
M4284: A Novel FimH Antagonist for Anti-Infection Research
Abstract
M4284 is a potent and selective biphenyl (B1667301) mannoside antagonist of FimH, a key adhesion protein utilized by uropathogenic E. coli (UPEC) to initiate urinary tract infections (UTIs). By competitively inhibiting the FimH adhesin, this compound effectively prevents bacterial attachment to the bladder epithelium, a critical step in the pathogenesis of UTIs.[1][2][3][4] This document provides detailed protocols for the dissolution and application of this compound for in vitro and in vivo research purposes, targeting researchers in microbiology, drug discovery, and infectious disease.
Introduction
Urinary tract infections, predominantly caused by UPEC, represent a significant global health burden, with a high incidence of recurrence and increasing antibiotic resistance.[3] The type 1 pilus adhesin, FimH, plays a crucial role in the initial stages of infection by mediating the attachment of E. coli to mannosylated glycoproteins on the surface of bladder epithelial cells.[3][4] this compound is an orally bioavailable small molecule that acts as a high-affinity FimH inhibitor.[1][2][5] It offers a promising non-antibiotic approach to treat and prevent UTIs by disrupting bacterial colonization, thereby reducing the bacterial load in both the urinary tract and the gut, a major reservoir for recurrent infections.[1][2][3][5]
Mechanism of Action
This compound functions as a competitive antagonist of the FimH adhesin. The mannoside moiety of this compound mimics the natural mannose ligands that FimH binds to on host cells. By occupying the mannose-binding pocket of FimH with high affinity, this compound sterically hinders the interaction between UPEC and the bladder epithelium, thus preventing bacterial adhesion and subsequent invasion and biofilm formation.
Caption: Mechanism of this compound action.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C46H67N9O9S2 |
| CAS Number | 1373346-85-0[1] |
| Purity | ≥98% |
Dissolution Protocols
In Vitro Stock Solution Preparation
For cell-based assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 125 mg/mL).
-
To aid dissolution, sonicate the solution in an ultrasonic bath.[1] Gentle heating may also be applied if necessary.
-
Ensure the solution is clear and free of any precipitate before use.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Stock Solution Concentration Table:
| Desired Stock Concentration | Mass of this compound for 1 mL |
| 1 mM | 2.17 mg |
| 5 mM | 10.86 mg |
| 10 mM | 21.72 mg |
In Vivo Formulation
For oral administration in animal models, this compound can be formulated in various vehicles to ensure solubility and bioavailability.
Formulation 1: PEG300, Tween-80, and Saline
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a 10% DMSO solution by volume.
-
Prepare a 40% PEG300 solution by volume.
-
Prepare a 5% Tween-80 solution by volume.
-
Prepare a 45% saline solution by volume.
-
Add the solvents to the this compound powder in the following order: DMSO, PEG300, Tween-80, and Saline.
-
Vortex or sonicate the mixture until a clear solution is obtained. This formulation should yield a solubility of at least 6.25 mg/mL.[1]
Formulation 2: SBE-β-CD in Saline
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline.
-
Prepare a 10% DMSO solution by volume.
-
Prepare a 90% (of the final volume) solution of 20% SBE-β-CD in saline.
-
Dissolve the this compound in the DMSO first.
-
Add the SBE-β-CD in saline solution to the DMSO-M4284 mixture.
-
Mix thoroughly until a clear solution is achieved. This formulation should also yield a solubility of at least 6.25 mg/mL.[1]
Experimental Applications
In Vitro Hemagglutination Inhibition Assay
This assay measures the ability of this compound to inhibit FimH-mediated agglutination of red blood cells.
Caption: Hemagglutination Inhibition Assay Workflow.
In Vivo Murine Model of UTI
This compound can be administered orally to mice to assess its efficacy in treating and preventing UTIs.
Animal Model: C3H/HeN mice[2] Dosage: 100 mg/kg[1][2] Administration: Oral gavage[2][5]
Protocol Outline:
-
Establish a UTI in mice by transurethral inoculation of a UPEC strain (e.g., UTI89).
-
After a set period to allow for infection establishment, begin treatment with this compound formulated for in vivo use.
-
Administer this compound via oral gavage at the predetermined dosage and schedule (e.g., once daily for a specified number of days).
-
At the end of the treatment period, euthanize the mice and harvest the bladder and kidneys.
-
Homogenize the tissues and plate serial dilutions on appropriate agar (B569324) to determine the bacterial load (Colony Forming Units - CFU).
-
Compare the CFU counts from this compound-treated mice to a vehicle-treated control group to determine the reduction in bacterial burden.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Ordering Information
| Product | Catalog Number |
| This compound | HY-120568 (MedChemExpress) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1373346-85-0 | Chemsrc [chemsrc.com]
- 3. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]
- 4. Treatment and prevention of urinary tract infection with orally active FimH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting M4284 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M4284, a selective FimH antagonist. The information below addresses common issues, particularly the insolubility of this compound in aqueous solutions, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: this compound powder will not dissolve in my aqueous buffer (e.g., PBS, saline). What should I do?
A1: this compound has very low solubility in purely aqueous solutions. Direct dissolution in buffers like PBS or saline is not recommended and will likely result in precipitation. To achieve a clear aqueous solution, a co-solvent system is necessary. It is highly recommended to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into the final aqueous medium, ideally one containing other solubilizing agents.
Q2: I have a DMSO stock of this compound, but it precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several strategies to overcome this:
-
Use a multi-step dilution: Instead of a direct large dilution, perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add this intermediate stock to your aqueous buffer.
-
Incorporate co-solvents: For robust solubility, especially for in vivo studies, specific co-solvent formulations are recommended. Two validated protocols are provided in the experimental section below. These formulations use agents like PEG300, Tween-80, and SBE-β-CD to enhance solubility.[1]
-
Warm the solutions: Pre-warming your final aqueous buffer and the this compound DMSO stock to 37°C before mixing can help prevent precipitation.
-
Use sonication: If precipitation still occurs, gentle sonication in a water bath can help to redissolve the compound.[1]
Q3: What is the maximum recommended concentration of DMSO in my final in vitro assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiments. A final DMSO concentration of 0.1% to 0.5% is generally considered acceptable for most cell-based assays. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Data Presentation: this compound Solubility
The solubility of this compound in various solvents is summarized below. It is important to note that while solubility in pure aqueous buffers is very low, the use of co-solvents significantly improves its solubility.
| Solvent/Formulation | Concentration (mg/mL) | Concentration (mM) | Notes |
| 100% DMSO | 120 - 125 | 260.5 - 271.46 | Sonication may be required for complete dissolution.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 | ≥ 13.57 | Forms a clear solution suitable for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 | ≥ 13.57 | Forms a clear solution suitable for in vivo use. |
| Water | Insoluble | Insoluble | Direct dissolution is not recommended. |
| Ethanol | Data not available | Data not available | |
| PBS (pH 7.4) | Insoluble | Insoluble | Direct dissolution is not recommended. |
Experimental Protocols
Preparation of this compound Solutions for In Vivo Studies
Two effective protocols for preparing this compound for in vivo administration have been reported.
Protocol 1: PEG300 and Tween-80 Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained. This results in a final this compound concentration of 6.25 mg/mL.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is achieved. This results in a final this compound concentration of 6.25 mg/mL.
Representative In Vitro Assay: Hemagglutination Inhibition (HAI) Assay
This protocol is a representative method for determining the inhibitory activity of this compound against FimH-mediated agglutination of red blood cells by uropathogenic E. coli (UPEC).
Materials:
-
UPEC strain known to express type 1 pili (e.g., UTI89)
-
Guinea pig erythrocytes (or red blood cells from another suitable species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
96-well V-bottom microtiter plates
Procedure:
-
Preparation of UPEC: Culture the UPEC strain in a suitable broth medium overnight at 37°C without shaking to promote the expression of type 1 pili. Resuspend the bacteria in PBS to a specific optical density (e.g., OD600 of 1.0).
-
Preparation of this compound dilutions: Perform a serial dilution of the this compound DMSO stock in PBS to obtain a range of desired concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Assay setup: a. In a 96-well V-bottom plate, add 50 µL of PBS to all wells. b. Add 50 µL of the bacterial suspension to each well, except for the negative control wells. c. Add 50 µL of each this compound dilution to the test wells. Add 50 µL of PBS with the corresponding DMSO concentration to the positive control (bacteria only) wells. d. Incubate the plate at room temperature for 30 minutes to allow this compound to bind to FimH.
-
Hemagglutination: Add 50 µL of a 1% (v/v) suspension of guinea pig erythrocytes to all wells.
-
Incubation and Reading: Gently tap the plate to mix and incubate at 4°C for 1-2 hours, or until the erythrocytes in the negative control wells have formed a tight button at the bottom of the well.
-
Interpretation:
-
Positive agglutination (no inhibition): A uniform red suspension or a diffuse red carpet at the bottom of the well.
-
Negative agglutination (inhibition): A sharp, button-like pellet of erythrocytes at the bottom of the well.
-
-
The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.
Visualizations
Signaling Pathway
Caption: FimH-mediated adhesion of UPEC and its inhibition by this compound.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound insolubility issues.
References
M4284 Technical Support Center: Investigating Potential Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential off-target effects of M4284 in a cell culture environment. This compound is a high-affinity mannoside developed as a FimH antagonist to selectively target uropathogenic E. coli (UPEC).[1][2] Its mechanism of action, which involves inhibiting the bacterial adhesin FimH, suggests a high degree of specificity and a low probability of off-target effects on mammalian cells.[1][2] However, it is crucial to experimentally validate specificity in your particular cell model.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on mammalian cells?
A1: To date, published literature has not reported specific off-target effects of this compound on mammalian cells. Studies have primarily focused on its efficacy in reducing UPEC colonization and have demonstrated that it does not significantly disrupt the structural configuration of the gut microbiota, suggesting a high degree of selectivity for its intended bacterial target.[1]
Q2: My cells are showing unexpected phenotypes after this compound treatment. Is this an off-target effect?
A2: While this compound is designed for high specificity, unexpected cellular responses can occur, especially at high concentrations. It is important to systematically troubleshoot to determine the cause. Potential reasons for unexpected phenotypes include:
-
Cytotoxicity at High Concentrations: Even highly specific compounds can induce stress or toxicity at concentrations significantly exceeding the effective dose for the intended target.
-
Interaction with Media Components: Mannosides could potentially interact with components in your cell culture medium.
-
Contamination: Ensure that the observed effect is not due to contamination of the compound stock or the cell culture itself.
-
Secondary Effects: The observed phenotype might be an indirect consequence of the intended experiment (e.g., if you are co-culturing with bacteria) rather than a direct off-target effect on your mammalian cells.
Q3: What is the recommended approach to screen for potential off-target effects of this compound?
A3: A tiered approach is recommended. Start with broad assessments of cell health and then move to more specific assays if an effect is observed. A general workflow is outlined below.
Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes
If you observe an unexpected cellular response upon this compound treatment, follow these steps to investigate potential off-target effects.
Step 1: Confirm the Observation and Rule Out Common Artifacts
-
Reproducibility: Repeat the experiment with a freshly prepared solution of this compound to ensure the observation is reproducible.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the effect is concentration-dependent. Off-target effects often manifest at higher concentrations.
-
Vehicle Control: Ensure you have an appropriate vehicle control to confirm the effect is due to this compound and not the solvent.
-
Cell Viability Assessment: Use assays like MTT, resazurin (B115843), or trypan blue exclusion to assess general cell health and rule out overt cytotoxicity.
Step 2: Characterize the Cellular Phenotype
If the effect is reproducible and dose-dependent, characterize the phenotype in more detail.
| Cellular Phenotype | Recommended Confirmatory Assays |
| Changes in Morphology | Phase-contrast microscopy, immunofluorescence staining of cytoskeletal proteins (e.g., phalloidin (B8060827) for actin, tubulin antibodies). |
| Altered Proliferation | Cell counting, BrdU incorporation assay, Ki-67 staining. |
| Induction of Apoptosis | Annexin V/Propidium Iodide staining, caspase-3/7 activity assay, PARP cleavage analysis by Western blot. |
| Changes in Gene Expression | qRT-PCR for specific genes of interest, followed by broader transcriptomic analysis (e.g., RNA-seq) if necessary. |
Step 3: Investigate Potential Off-Target Pathways
If a specific phenotype is confirmed, you can investigate potential underlying off-target signaling pathways.
-
Kinase Profiling: Since many small molecule inhibitors have off-target effects on kinases, a broad kinase profiling assay can be informative. This is typically done through specialized contract research organizations (CROs).
-
Signaling Pathway Analysis: Based on the observed phenotype, use Western blotting to probe the activation state (i.e., phosphorylation) of key proteins in relevant signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB).
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using Resazurin
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock concentration series of this compound in your cell culture medium. Also, prepare a 2x vehicle control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound or vehicle solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a resazurin solution in PBS. Add a volume of this solution to each well to achieve the final recommended concentration.
-
Incubation with Reagent: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measurement: Read the fluorescence (typically Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Analysis: Normalize the readings to the vehicle control to determine the percentage of viable cells at each concentration.
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Common signaling pathways to investigate for potential off-target effects.
References
Technical Support Center: M4284 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the in vivo efficacy of M4284, a high-affinity mannoside antagonist of the FimH adhesin of uropathogenic E. coli (UPEC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, orally available small molecule that functions as a FimH antagonist.[1] FimH is an adhesin protein located on the tip of type 1 pili of UPEC, which mediates the bacteria's attachment to mannosylated glycoproteins on the surface of bladder epithelial cells.[2][3] By competitively binding to FimH, this compound blocks this crucial initial step of bacterial adhesion, thereby preventing colonization and the establishment of urinary tract infections (UTIs).[4][5] Its mechanism is to disarm the bacteria rather than killing them, which may reduce the likelihood of developing resistance.[4]
Q2: What is the intended in vivo effect of this compound?
The primary intended in vivo effect of this compound is the reduction of UPEC colonization in the gut and the urinary tract.[1][5] Studies have shown that oral administration of this compound can significantly decrease the levels of UPEC in the feces, cecum, and colon of mice.[1] This reduction of the intestinal reservoir of UPEC is believed to be a key factor in preventing recurrent UTIs.[1]
Q3: How is this compound typically administered in preclinical in vivo studies?
In preclinical mouse models, this compound is most commonly administered via oral gavage.[1] It is often formulated in a vehicle such as 10% cyclodextrin (B1172386) to improve solubility.[1]
Troubleshooting Guide: Addressing Variability in this compound In Vivo Efficacy
Q4: We are observing significant variability in the reduction of UPEC colonization in our mouse studies. What are the potential host-related factors that could be contributing to this?
Several host-related factors can influence the in vivo efficacy of this compound:
-
Mouse Strain: Different mouse strains can harbor distinct gut microbial communities and exhibit varied immune responses to UPEC infection.[1] Studies have utilized C3H/HeN and C57BL/6 mice, and while one study reported no significant difference in this compound efficacy between these strains, it is a critical variable to consider and report.[1]
-
Gut Microbiota Composition: The composition of the gut microbiota can influence UPEC colonization and the host's immune response.[6][7] Alterations in the gut microbiome, for instance through antibiotic pre-treatment, can impact the baseline levels of UPEC and the efficacy of this compound.[1] The gut microbiota can also metabolize drugs and affect their bioavailability.[8]
-
Host Immune Response: The host's innate and adaptive immune responses play a crucial role in clearing UPEC infections.[9][10] Factors that modulate the immune system can indirectly affect the observed efficacy of this compound.
Q5: Could the specific UPEC strain we are using be a source of variability?
Yes, the choice of UPEC strain is a critical factor:
-
Genetic Diversity of UPEC Strains: UPEC strains are genetically diverse, and not all strains may be equally susceptible to this compound.[1][11] While this compound has shown efficacy against several genetically diverse UPEC clinical isolates, it is essential to characterize the FimH expression and mannose-binding properties of the strain being used.[1][2]
-
FimH Expression and Allelic Variation: The level of FimH expression and variations in the fimH gene can alter the adhesin's binding affinity and conformation, potentially impacting this compound's effectiveness.[2][12] Different clinical isolates can exhibit heterogeneous expression of fimH.[12]
-
Presence of Other Virulence Factors: UPEC possesses a range of other virulence factors, such as other adhesins, toxins, and iron acquisition systems, that contribute to its pathogenicity.[10][13] The presence and expression levels of these factors can influence the overall virulence of the strain and its ability to colonize the host, which may affect the perceived efficacy of a FimH-targeted therapy.
Q6: We are unsure about our experimental protocol. What are the key parameters in the experimental setup that can lead to variability in this compound efficacy?
Inconsistencies in the experimental protocol are a common source of variability:
-
This compound Dose and Formulation: The dose of this compound is critical. Ensure accurate calculation and administration. The formulation, including the vehicle used (e.g., cyclodextrin), can impact the solubility and bioavailability of the compound.[1][3]
-
Dosing Regimen: The frequency and duration of this compound administration can significantly affect the outcome. Studies have used multiple doses (e.g., 3 to 5 doses) administered at specific intervals (e.g., every 8 hours).[1] A consistent and appropriate dosing schedule is crucial.
-
Route and Method of Administration: Oral gavage is the standard route. Variability in the technique of oral gavage can lead to inconsistent dosing. Ensure all personnel are properly trained.
-
Timing of Treatment Initiation: The timing of this compound administration relative to UPEC inoculation (prophylactic vs. therapeutic) will yield different results. Prophylactic treatment shortly before infection has been shown to dramatically reduce bacterial burden.[14]
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Efficacy in Mouse Models
| UPEC Strain | Mouse Strain | This compound Dose and Regimen | Vehicle Control | Outcome | Reference |
| UTI89 | C3H/HeN | 100 mg/kg, 3 oral doses | 10% cyclodextrin | Significantly reduced UTI89 levels in feces, cecum, and colon. | [1] |
| EC958 | C3H/HeN | 100 mg/kg, 3 oral doses | 10% cyclodextrin | Reduced levels of the UPEC strain in feces, cecum, and colon. | [1] |
| 41.4p | C3H/HeN | 100 mg/kg, 3 oral doses | 10% cyclodextrin | Reduced levels of the UPEC strain in feces, cecum, and colon. | [1] |
| CFT073 | C3H/HeN | 100 mg/kg, 3 oral doses | 10% cyclodextrin | Reduced levels of the UPEC strain in feces, cecum, and colon. | [1] |
| UTI89 | C57BL/6 | 100 mg/kg, 3 oral doses | 10% cyclodextrin | Reduced UTI89 levels; percentage reduction did not vary significantly from C3H/HeN mice. | [1] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Fecal Concentration | High concentrations maintained for up to 8 hours | Single oral dose of 100 mg/kg | [1] |
Detailed Experimental Protocols
Protocol 1: General In Vivo Efficacy Model of this compound in Mice
This protocol is a generalized procedure based on published studies.[1]
-
Animal Model:
-
Use female mice of a specific strain (e.g., C3H/HeN or C57BL/6), aged 6-8 weeks.
-
House animals in accordance with institutional guidelines.
-
-
UPEC Strain Preparation:
-
Culture the desired UPEC strain (e.g., UTI89) in Luria-Bertani (LB) broth overnight at 37°C.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 10^8 colony-forming units (CFU)/100 µL).
-
-
Mouse Infection Model:
-
(Optional: for gut colonization model) Pre-treat mice with an antibiotic (e.g., streptomycin (B1217042) in drinking water) to reduce commensal gut bacteria.
-
Administer the UPEC suspension to mice via oral gavage.
-
For a UTI model, introduce UPEC into the bladder via transurethral inoculation.
-
-
This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., 10% cyclodextrin in water).
-
Administer this compound to the treatment group via oral gavage at the specified dose (e.g., 100 mg/kg).
-
Administer the vehicle alone to the control group.
-
Follow a defined dosing schedule (e.g., three doses every 8 hours).
-
-
Sample Collection and Analysis:
-
At the end of the experiment, euthanize the mice.
-
Aseptically collect fecal pellets, cecum, colon, and bladder.
-
Homogenize tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) plates (e.g., MacConkey agar) to enumerate UPEC CFU.
-
-
Data Analysis:
-
Calculate the CFU per gram of tissue or feces.
-
Compare the bacterial loads between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Mandatory Visualizations
Caption: FimH-mediated adhesion of UPEC and its inhibition by this compound.
Caption: General experimental workflow for this compound in vivo efficacy studies.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positively selected FimH residues enhance virulence during urinary tract infection by altering FimH conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In vivo evaluation of FimH antagonists - a novel class of antimicrobials for the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Depletion of gut microbiota improves the therapeutic efficacy of cancer nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting gut microbiota for precision medicine: Focusing on the efficacy and toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Virulence and Fitness Determinants of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Differential Expression of fimH, ihf, upaB, and upaH Genes in Biofilms- and Suspension-Grown Bacteria From Samples of Different Uropathogenic Strains of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uropathogenic Escherichia coli (UPEC)-Associated Urinary Tract Infections: The Molecular Basis for Challenges to Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
M4284 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the selective KinaseX inhibitor, M4284, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
A1: this compound is stable as a DMSO stock solution when stored at -20°C or -80°C for up to 6 months. Once diluted into aqueous cell culture media, its stability can be influenced by factors such as pH, temperature, and the presence of serum proteins. We recommend preparing fresh dilutions for each experiment from a DMSO stock.
Q2: How does this compound degradation affect its inhibitory activity?
A2: The primary degradation product of this compound is an inactive hydrolyzed metabolite. The formation of this metabolite leads to a time-dependent decrease in the effective concentration of active this compound in the culture medium, which can result in a diminished inhibitory effect on its target, KinaseX.
Q3: Can this compound adsorb to plastic labware?
A3: Yes, like many small hydrophobic molecules, this compound can adsorb to polypropylene (B1209903) and polystyrene surfaces. This can be a significant factor in long-term experiments where the media volume is low. Using low-adsorption plasticware or including a low concentration of a non-ionic surfactant like Tween-20 (0.01%) can help mitigate this issue, but should be tested for effects on your specific cell model.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored as a solid at -20°C. Stock solutions in anhydrous DMSO should be aliquoted to avoid freeze-thaw cycles and stored at -80°C. Protect from light and moisture.
Troubleshooting Guide: Decreased this compound Efficacy in Long-Term Cultures
This guide addresses the common issue of observing a reduced or complete loss of this compound's biological effect in experiments lasting longer than 48-72 hours.
Issue: The inhibitory effect of this compound on cell proliferation or downstream signaling diminishes significantly after 3 days in culture.
Potential Cause 1: Chemical Instability in Media
This compound can degrade in aqueous culture media over time. The rate of degradation is dependent on temperature, pH, and media composition.
-
Troubleshooting Steps:
-
Confirm Degradation: Perform a stability study by incubating this compound in your specific cell culture medium (without cells) at 37°C. Collect aliquots at different time points (e.g., 0, 24, 48, 72, 96 hours) and analyze the concentration of the parent this compound compound using LC-MS.
-
Implement Media Replenishment: Based on the stability data, implement a media replenishment schedule. If this compound concentration drops by 50% every 48 hours, you should replace the media containing fresh this compound at least every 48 hours to maintain a therapeutic concentration.
-
Potential Cause 2: Cellular Metabolism
Target cells may actively metabolize this compound into inactive forms, reducing its effective concentration.
-
Troubleshooting Steps:
-
Analyze Spent Media: Use LC-MS to analyze the media collected from your cell cultures (spent media). Compare the this compound concentration and look for new metabolite peaks in the spent media versus cell-free media incubated for the same duration.
-
Increase Dosing Frequency: If metabolism is rapid, a simple media change may not be sufficient. Consider a continuous perfusion system if available, or increase the frequency of media replenishment (e.g., every 24 hours).
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing the root cause of decreased this compound efficacy.
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Data
Table 1: this compound Stability in Cell Culture Media
Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C in the absence of cells. Concentration was measured by LC-MS.
| Time Point (Hours) | Mean % Remaining this compound | Standard Deviation |
| 0 | 100% | 0.0% |
| 24 | 85.2% | 3.1% |
| 48 | 51.5% | 4.5% |
| 72 | 28.1% | 3.9% |
| 96 | 10.3% | 2.2% |
Experimental Protocols
Protocol 1: Assessing this compound Stability via LC-MS
This protocol details how to measure the concentration of this compound in cell culture media over time.
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spiking Media: Warm your desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Spike the medium with this compound stock to a final concentration of 10 µM. Vortex gently to mix.
-
Time Point 0: Immediately collect a 100 µL aliquot of the this compound-containing medium. This is your T=0 sample. Store at -80°C.
-
Incubation: Place the plate or flask of this compound-containing medium in a 37°C, 5% CO2 incubator.
-
Sample Collection: At subsequent time points (e.g., 24, 48, 72 hours), collect additional 100 µL aliquots and store them at -80°C.
-
Sample Preparation for LC-MS:
-
Thaw all samples.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard to each 100 µL sample to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or HPLC vial.
-
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the peak area corresponding to this compound relative to the internal standard. Calculate the percentage remaining at each time point relative to T=0.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability in culture media.
Signaling Pathway Context
This compound is a selective inhibitor of KinaseX, a receptor tyrosine kinase. Understanding the pathway helps in designing appropriate pharmacodynamic biomarker assays to confirm target engagement and troubleshoot efficacy issues.
GF-Y / KinaseX Signaling Pathway
Caption: Simplified Growth Factor-Y (GF-Y) signaling pathway.
Technical Support Center: M4284 and Uropathogenic E. coli (UPEC)
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to M4284 in uropathogenic E. coli (UPEC) strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity, orally active biphenyl (B1667301) mannoside that functions as a FimH antagonist.[1] Its mechanism of action is not to kill the bacteria, but to prevent them from adhering to the bladder wall. It competitively inhibits the FimH adhesin on the tip of type 1 pili of UPEC, blocking their attachment to mannosylated glycoproteins on the surface of bladder epithelial cells.[2] This anti-adhesion strategy is designed to prevent colonization and the subsequent invasion and formation of intracellular bacterial communities (IBCs), which are precursors to urinary tract infections (UTIs).[2]
Q2: Is this compound effective against multidrug-resistant (MDR) UPEC strains?
Yes, because this compound targets a virulence factor (FimH) rather than essential bacterial machinery, its efficacy is independent of conventional antibiotic resistance mechanisms. Studies have shown that FimH inhibitors are effective against MDR UPEC strains, including the globally disseminated E. coli ST131 clone.[3][4]
Q3: What is the likelihood of UPEC developing resistance to this compound?
Anti-adhesion therapies are thought to exert less selective pressure for the development of resistance compared to bactericidal antibiotics. However, resistance is still a possibility. The mannose-binding pocket of FimH is highly conserved among UPEC strains. Therefore, resistance is less likely to arise from mutations directly in the binding pocket. More plausible mechanisms include:
-
Mutations outside the binding pocket: Natural variations in FimH residues outside the mannose-binding pocket can alter the conformational state of the adhesin, potentially reducing the binding affinity of this compound.
-
Downregulation of Type 1 Pili Expression: UPEC can switch off the expression of type 1 pili through phase variation, which would render FimH antagonists ineffective.
-
Expression of other adhesins: UPEC possesses a variety of other adhesins that could compensate for the loss of FimH-mediated binding.
Q4: How does this compound affect the gut microbiota?
Studies in mouse models have shown that this compound can selectively reduce the levels of UPEC in the gut without significantly disrupting the overall structure of the gut microbial community. This is a significant advantage over broad-spectrum antibiotics, which can lead to dysbiosis.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of UPEC adhesion in vitro. | 1. This compound solubility/stability issues: The compound may have precipitated out of solution or degraded in the experimental buffer. 2. Incorrect this compound concentration. 3. UPEC strain does not express Type 1 pili or has low FimH expression. 4. The UPEC strain expresses a FimH variant with reduced affinity for this compound. | 1. Prepare fresh this compound solutions for each experiment. Consider using a small amount of a co-solvent like DMSO and ensure the final concentration in the media is low (<0.1%). Assess the stability of this compound in your specific buffer. 2. Verify the concentration of your stock solution and perform a dose-response experiment to determine the optimal inhibitory concentration. 3. Confirm Type 1 pili expression using a yeast agglutination assay. If expression is low, try growing the UPEC in a broth that promotes pili expression (e.g., static LB broth). 4. Sequence the fimH gene of your UPEC strain to identify any known mutations that may alter its conformation. Test this compound against a reference UPEC strain with known susceptibility (e.g., UTI89). |
| This compound is effective in vitro but shows poor efficacy in a mouse UTI model. | 1. Poor oral bioavailability or rapid metabolism of this compound. 2. The UPEC strain is cleared too quickly in the mouse model for this compound to have a measurable effect. 3. The infection has progressed to a stage where anti-adhesion therapy is less effective (e.g., extensive IBC formation). | 1. While this compound is designed for oral activity, its pharmacokinetics can be influenced by the specific mouse strain and formulation. Consider a different route of administration (e.g., intraperitoneal) for initial efficacy studies. 2. Ensure your infection model allows for sustained colonization. A higher inoculum or a different mouse strain may be necessary. 3. Administer this compound prophylactically or early in the infection to prevent the establishment of IBCs. |
| Difficulty dissolving this compound for stock solutions. | Physicochemical properties of this compound. | This compound is soluble in DMSO. For aqueous buffers, prepare a concentrated stock in DMSO and then dilute it into the experimental buffer. Gentle warming or sonication can aid dissolution. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound and other FimH inhibitors.
Table 1: In Vitro Efficacy of FimH Inhibitors
| Compound | Assay Type | UPEC Strain | IC50 | Reference |
| This compound | Not Specified | Multiple | ~100,000-fold higher affinity than D-mannose | |
| Quinoline analog 11 | FimH Lectin Domain Binding | Recombinant FimH | 3.17 nM | |
| Pyridyl derivative 20 | FimH Lectin Domain Binding | Recombinant FimH | 0.82 nM | |
| Biphenyl α-D-mannopyranoside 10 | Flow Cytometry-based Adhesion | UTI89 | Not specified, but potent inhibition | |
| mAb926 (monoclonal antibody) | Bacterial Adhesion | J96 | 0.4 ± 0.1 nM |
Table 2: In Vivo Efficacy of FimH Inhibitors in Mouse UTI Models
| Compound/Treatment | Mouse Model | UPEC Strain | Effect | Reference |
| This compound | Intestinal Colonization Model | UTI89 and others | 1-1.5 log (90-95%) reduction in fecal UPEC levels | |
| FimH Inhibitor (ZFH-04269) | Chronic Cystitis Model | EC958 (ST131) | >1000-fold reduction in bladder bacterial burden | |
| Oral FimH Antagonist | Acute UTI Model | Not Specified | 4 orders of magnitude reduction in bladder CFU | |
| FimH Vaccine | Cynomolgus Macaque UTI Model | O25b ST131 | >700-fold reduction in bacteriuria at day 7 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of UPEC Adhesion to Bladder Epithelial Cells
This protocol assesses the ability of this compound to inhibit the adhesion of UPEC to human bladder epithelial cells.
Materials:
-
Human bladder epithelial cell line (e.g., HTB-9)
-
UPEC strain (e.g., UTI89)
-
This compound
-
Appropriate cell culture media and reagents
-
96-well tissue culture plates
-
Giemsa stain
Procedure:
-
Seed HTB-9 cells in 96-well plates and grow to confluency.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in cell culture media.
-
Grow UPEC in LB broth overnight.
-
Wash the confluent HTB-9 cell monolayers with PBS.
-
Pre-incubate the UPEC with the this compound dilutions for 30 minutes at 37°C.
-
Add the UPEC/M4284 mixture to the HTB-9 cells at a multiplicity of infection (MOI) of 10.
-
Incubate for 2.5 hours at 37°C to allow for bacterial adhesion.
-
Wash the wells thoroughly with PBS to remove non-adherent bacteria.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Quantify bacterial adhesion by microscopy or by lysing the cells and plating the lysate to determine colony-forming units (CFU).
Protocol 2: In Vivo Murine Model of Acute UTI
This protocol evaluates the prophylactic efficacy of this compound in a mouse model of acute UTI.
Materials:
-
Female C3H/HeN mice (6-8 weeks old)
-
UPEC strain (e.g., EC958)
-
This compound formulated for oral gavage
-
Sterile catheters
Procedure:
-
Administer a single oral dose of this compound or a vehicle control to the mice.
-
One hour post-treatment, anesthetize the mice and inoculate the bladder with 10^7 - 10^8 CFU of the UPEC strain via a sterile catheter.
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically harvest the bladders and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Plate serial dilutions of the homogenates on LB agar (B569324) to determine the bacterial load (CFU/g of tissue).
Visualizations
Caption: UPEC pathogenesis and the inhibitory action of this compound.
Caption: Potential mechanisms of reduced UPEC susceptibility to this compound.
Caption: Workflow for evaluating the efficacy of this compound against UPEC.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A FimH inhibitor prevents acute bladder infection and treats chronic cystitis caused by multidrug-resistant uropathogenic Escherichia coli ST131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Bioavailability of M4284 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the FimH antagonist, M4284. The focus is on addressing common challenges related to achieving optimal oral bioavailability in animal models.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo studies with this compound.
Question: We are observing low and inconsistent plasma concentrations of this compound in our rodent model following oral gavage. What are the likely causes and how can we address this?
Answer:
Low and variable plasma concentrations of an orally administered compound like this compound are often multifactorial. The primary suspects are poor aqueous solubility, low permeability across the intestinal epithelium, and/or rapid first-pass metabolism.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: As a small molecule, this compound's solubility in gastrointestinal fluids is a critical determinant of its absorption.[1][2][3]
-
Solution 1: Particle Size Reduction. Decreasing the particle size of the this compound powder can significantly increase the surface area available for dissolution.[1][4]
-
Action: Consider micronization or nanomilling of the this compound drug substance before formulation.
-
-
Solution 2: Formulation with Solubilizing Excipients.
-
Action: Formulate this compound in a vehicle containing surfactants, co-solvents, or complexing agents. For example, a formulation containing a mixture of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and a non-ionic surfactant like Tween 80 can improve solubility.
-
-
-
Low Intestinal Permeability: The ability of this compound to cross the intestinal barrier is crucial for entering systemic circulation.
-
Solution: Incorporate Permeation Enhancers.
-
Action: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium. It is important to carefully select enhancers that are compatible with the animal model and the specific study goals.
-
-
-
Vehicle Selection: The choice of vehicle for oral administration is critical.
-
Solution: Lipid-Based Formulations. For compounds with poor aqueous solubility, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[2][5] These formulations form fine emulsions in the GI tract, which can enhance solubility and absorption.[5]
-
Action: Develop a SEDDS formulation for this compound. The components typically include an oil, a surfactant, and a co-surfactant.
-
-
Logical Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low this compound bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for this compound?
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[2] For an orally administered drug like this compound, good bioavailability is essential to ensure that a sufficient amount of the compound reaches its target—FimH on uropathogenic E. coli in the gut and potentially in the urinary tract—to exert its therapeutic effect.[6]
Q2: Which animal models are most appropriate for studying the oral bioavailability of this compound?
While this compound has been effective in murine models, the choice of animal model can influence study outcomes.[6][7] Rodents (mice and rats) are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and handling feasibility.[8][9] However, it's important to note that direct correlation of bioavailability data between animal models and humans is not always straightforward.[9][10] Dogs are also a relevant model, and for some compounds, their predictive value for human pharmacokinetics is considered good.[8]
Q3: What are the key formulation strategies to consider for improving the bioavailability of a compound like this compound?
Several strategies can be employed, often categorized as physical or chemical modifications.[2][4]
-
Physical Modifications:
-
Chemical/Formulation Modifications:
-
Use of Surfactants and Co-solvents: To improve the solubility of the drug in the gastrointestinal fluids.[2][3]
-
Lipid-Based Drug Delivery Systems: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve both solubility and absorption.[2][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[1]
-
Signaling Pathway: this compound Mechanism of Action
Caption: this compound competitively inhibits UPEC's FimH adhesin.
Data Presentation
When evaluating different formulations, it is crucial to present the pharmacokinetic data in a clear and structured manner.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation Type | Vehicle Composition | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 0.5% Methylcellulose (B11928114) in Water | 150 ± 35 | 2.0 | 650 ± 120 | 5 |
| Micronized Suspension | 0.5% Methylcellulose in Water | 320 ± 60 | 1.5 | 1400 ± 250 | 11 |
| Co-solvent Formulation | 20% PEG 400, 10% Propylene Glycol | 550 ± 90 | 1.0 | 2800 ± 400 | 22 |
| SEDDS Formulation | Capryol 90, Cremophor EL, Transcutol HP | 1200 ± 210 | 0.75 | 7500 ± 980 | 58 |
Note: The data presented in this table are for illustrative purposes only and are intended to demonstrate a structured comparison of different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound drug substance
-
Oil phase: Capryol™ 90 (Caprylocaproyl Macrogol-8 glycerides)
-
Surfactant: Kolliphor® EL (Cremophor® EL) (Polyoxyl 35 castor oil)
-
Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Glass vials
-
Magnetic stirrer and stir bars
Methodology:
-
Component Screening: Initially, the solubility of this compound should be determined in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Formulation Preparation: a. Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial based on the desired ratio (e.g., 30:40:30 w/w oil:surfactant:co-surfactant). b. Place the vial on a magnetic stirrer and mix the components at a moderate speed until a clear, homogenous mixture is formed. This is the blank SEDDS vehicle. c. Accurately weigh the desired amount of this compound and add it to the blank SEDDS vehicle. d. Continue stirring until the this compound is completely dissolved. Gentle heating (e.g., to 40°C) may be applied if necessary to facilitate dissolution, but care must be taken to avoid drug degradation.
-
Characterization of the SEDDS: a. Emulsification Study: Add 1 mL of the this compound-loaded SEDDS to 250 mL of purified water in a glass beaker with gentle agitation. Observe the formation of the emulsion. A spontaneous formation of a clear or slightly bluish-white emulsion indicates a successful SEDDS. b. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Protocol 2: Oral Bioavailability Study in Mice
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Groups (n=5 per group):
-
Intravenous (IV) Group: this compound in a suitable IV vehicle (e.g., saline with a solubilizing agent) at 1 mg/kg.
-
Oral Group 1 (Aqueous Suspension): this compound in 0.5% methylcellulose at 10 mg/kg.
-
Oral Group 2 (SEDDS): this compound in SEDDS formulation at 10 mg/kg.
Methodology:
-
Dosing: a. Fast the mice overnight (with access to water) before dosing. b. Administer the respective formulations to each group. The IV group receives the dose via tail vein injection. The oral groups receive the dose via oral gavage.
-
Blood Sampling: a. Collect blood samples (e.g., via saphenous vein) at predefined time points:
- IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Oral Groups: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. b. Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software (e.g., Phoenix WinNonlin). b. Calculate the absolute oral bioavailability (F%) for the oral groups using the formula:
- F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]
- 7. Treatment and prevention of urinary tract infection with orally active FimH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models for predicting potency of oral sustained-release adhesive microspheres in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M4284 Preclinical Development
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the FimH antagonist M4284 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, orally bioavailable, small molecule inhibitor of the bacterial adhesin FimH.[1] FimH is located on the tip of type 1 pili of uropathogenic E. coli (UPEC) and mediates bacterial attachment to mannosylated glycoproteins on the surface of host bladder epithelial cells.[2][3][4] By competitively blocking FimH, this compound prevents bacterial adhesion, a critical step in the pathogenesis of urinary tract infections (UTIs).[2][4] This anti-virulence strategy aims to prevent and treat UTIs without the bactericidal pressure of traditional antibiotics, potentially reducing the development of antibiotic resistance.[4][5]
Q2: Is there any published preclinical toxicity data for this compound?
As of the latest available information, detailed preclinical toxicology data for this compound has not been published. It is described as a preclinical candidate undergoing further profiling.[5] Therefore, researchers should conduct thorough safety assessments as part of their preclinical development program.
Q3: What are the potential on-target and off-target toxicities for a mannoside inhibitor like this compound?
-
On-target effects: The primary on-target effect of this compound is the inhibition of FimH, which is specific to bacteria. This specificity suggests a potentially low risk of on-target toxicity in mammalian hosts.
-
Off-target effects: As a mannoside derivative, this compound could theoretically interact with mammalian mannose-binding proteins, such as the mannose receptor (CD206). The mannose receptor is expressed on the surface of various immune cells (e.g., macrophages, dendritic cells) and endothelial cells, particularly in the liver and spleen.[6] Interaction with these receptors could potentially lead to off-target effects, though the specific risk for this compound is unknown.
Q4: What general types of preclinical toxicology studies are recommended for a small molecule like this compound?
A standard preclinical toxicology program for a small molecule therapeutic typically includes:
-
In vitro toxicology: Ames test (mutagenicity), chromosome aberration assay, and hERG assay (cardiac safety).[7]
-
In vivo toxicology:
-
Single-dose and dose-range finding studies in two species (one rodent, one non-rodent).[7][8]
-
Repeated-dose toxicity studies with durations dependent on the intended clinical use.[8][9]
-
Safety pharmacology studies to assess effects on the central nervous, cardiovascular, and respiratory systems.[7][10]
-
Toxicokinetic (TK) studies to correlate drug exposure with toxicological findings.[11]
-
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical studies with this compound.
Issue 1: Unexpected In Vivo Toxicity Observed
If unexpected adverse effects are observed in animal models, consider the following troubleshooting steps:
-
Characterize the Toxicity:
-
Perform comprehensive clinical observations, body weight measurements, and food/water consumption monitoring.
-
Conduct detailed gross necropsy and histopathological examination of all major organs, with a focus on potential target organs of toxicity.[12]
-
Collect blood for hematology and clinical chemistry analysis to identify any organ-specific damage (e.g., elevated liver enzymes).[12]
-
-
Investigate Potential Off-Target Effects:
-
Given the mannoside nature of this compound, consider potential interactions with the mannose receptor.[6] Histopathological evaluation of tissues with high mannose receptor expression (liver, spleen, lymph nodes) may be informative.
-
Conduct in vitro assays to assess the binding affinity of this compound to the mammalian mannose receptor.
-
-
Correlate Toxicity with Exposure:
-
Analyze toxicokinetic data to determine if the observed toxicity is dose-dependent and correlates with specific drug exposure levels (Cmax, AUC).[11]
-
Issue 2: Inconsistent Efficacy or Toxicity Between Studies
Discrepancies in results can be due to various factors:
-
Formulation and Vehicle:
-
Ensure consistent formulation and vehicle are used across all studies. This compound has been formulated in 10% cyclodextrin (B1172386) for oral administration in some studies.[5] The vehicle itself should be tested as a control.
-
-
Animal Model:
-
Differences in animal species, strain, sex, and age can all impact study outcomes.[8] Ensure these are consistent and well-documented.
-
-
Route of Administration:
-
Confirm that the route of administration is consistent and appropriate for the intended clinical application.
-
Data Presentation
Quantitative data from preclinical toxicity studies should be summarized in clear and concise tables for easy comparison. Below are template tables that can be adapted for your studies.
Table 1: Summary of In Vivo Repeated-Dose Toxicity Study Findings
| Species/Strain | Dose Group (mg/kg/day) | Route of Administration | Study Duration | Key Findings (Clinical Observations, Pathology) | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |
| Rat (Sprague-Dawley) | Vehicle Control | Oral Gavage | 28 days | No significant findings | - |
| Low Dose | Oral Gavage | 28 days | e.g., No treatment-related findings | e.g., 10 | |
| Mid Dose | Oral Gavage | 28 days | e.g., Mild, reversible liver enzyme elevation | ||
| High Dose | Oral Gavage | 28 days | e.g., Liver enzyme elevation, hepatocellular hypertrophy | ||
| Dog (Beagle) | Vehicle Control | Oral Gavage | 28 days | No significant findings | - |
| Low Dose | Oral Gavage | 28 days | e.g., No treatment-related findings | e.g., 5 | |
| Mid Dose | Oral Gavage | 28 days | e.g., Occasional emesis | ||
| High Dose | Oral Gavage | 28 days | e.g., Emesis, decreased food consumption |
Table 2: Summary of In Vitro Toxicology Results
| Assay | Test System | Concentration Range Tested | Result |
| Ames Test | S. typhimurium strains | e.g., 0.1 - 5000 µ g/plate | e.g., Negative |
| Chromosome Aberration | Human peripheral blood lymphocytes | e.g., 1 - 1000 µM | e.g., Negative |
| hERG Inhibition | HEK293 cells | e.g., 0.01 - 100 µM | e.g., IC50 > 100 µM |
Experimental Protocols
Protocol 1: General In Vivo Repeated-Dose Toxicity Study
Objective: To evaluate the potential toxicity of this compound following repeated daily administration in a rodent and non-rodent species for a specified duration (e.g., 28 days).
Methodology:
-
Animal Model: Select appropriate species (e.g., Sprague-Dawley rats and Beagle dogs) and ensure they are healthy and within a specific age and weight range.[8]
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high) of this compound. Dose levels should be selected based on data from dose-range finding studies.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Conduct detailed clinical observations at least once daily.
-
Body Weight and Food Consumption: Record body weights weekly and food consumption at regular intervals.
-
Ophthalmology and ECG: Perform ophthalmological examinations and electrocardiograms (ECGs) pre-study and at termination.
-
-
Clinical Pathology: Collect blood and urine samples at pre-specified time points for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Collect blood samples at appropriate time points after the first and last dose to determine the systemic exposure to this compound.
-
Pathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting UPEC adhesion.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. What are Protein fimH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. criver.com [criver.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of M4284 for Research Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing the FimH antagonist M4284 and related C-mannoside inhibitors. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound and other C-mannoside FimH antagonists?
A1: The synthesis of this compound and similar C-mannoside FimH antagonists is inherently challenging due to their densely functionalized and stereochemically complex structures.[1][2][3] Key difficulties include:
-
Stereocontrol: Achieving the correct stereochemistry of the C-glycosidic bond and the various chiral centers on the mannose core is critical for biological activity.
-
Low Yields: Multi-step syntheses can often result in low overall yields, making it difficult to produce sufficient material for research purposes.
-
Lengthy Processes: The synthesis is often a multi-step process, which can be time-consuming and resource-intensive.[1][2]
-
Purification: The polar nature of the mannoside core and the presence of multiple functional groups can complicate the purification of intermediates and the final product.
Q2: I am observing a mixture of anomers (α and β) in my glycosylation reaction. How can I improve the stereoselectivity for the desired α-anomer?
A2: Achieving high α-selectivity in C-glycosylation is a common challenge. Several factors can influence the stereochemical outcome:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Experiment with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and optimize the amount used.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the glycosylation reaction. Consider solvents such as dichloromethane (B109758) (DCM), acetonitrile, or nitromethane.
-
Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can often improve stereoselectivity.
-
Protecting Groups: The nature of the protecting groups on the mannose donor can influence the facial selectivity of the incoming nucleophile.
Q3: My cross-coupling reaction (e.g., Heck or Suzuki) to install the aglycone moiety is giving a low yield. What can I do to improve it?
A3: Low yields in cross-coupling reactions are a frequent issue. Here are some troubleshooting steps:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Screen different catalyst/ligand combinations to find the optimal system for your specific substrates.
-
Base: The strength and type of base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. In some cases, microwave irradiation can improve yields and reduce reaction times.
Q4: I am having difficulty with the final deprotection step. What are the common pitfalls?
A4: The global deprotection of all protecting groups can be challenging without affecting other sensitive functional groups.
-
Reagent Choice: Select deprotection conditions that are compatible with your entire molecule. For example, if you have acid-labile groups, avoid strongly acidic conditions.
-
Scavengers: Use appropriate scavengers to trap reactive species generated during deprotection (e.g., triethylsilane for silyl (B83357) ethers).
-
Stepwise Deprotection: In some cases, a stepwise deprotection strategy may be necessary to avoid side reactions.
Troubleshooting Guides
Low Yield in Nickel-Catalyzed Reductive Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the nickel catalyst is fresh and handled under inert conditions. |
| Poor quality reagents | Use high-purity, anhydrous solvents and reagents. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reductive couplings require elevated temperatures. | |
| Formation of side products | Incorrect stoichiometry | Carefully control the stoichiometry of the reactants and reducing agent. |
| Presence of oxygen | Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen). |
Poor Stereocontrol in Reduction of Ketone Intermediate
| Symptom | Possible Cause | Suggested Solution |
| Formation of diastereomeric alcohols | Non-selective reducing agent | Use a stereoselective reducing agent (e.g., L-selectride®, K-selectride®) to favor the formation of the desired diastereomer. |
| Incorrect reaction temperature | Perform the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity. | |
| Steric hindrance | The steric environment around the ketone can influence the direction of hydride attack. Consider modifying the protecting groups to alter the steric bulk. |
Experimental Protocols
A generalized, efficient four-step synthesis for C-mannoside FimH antagonists has been reported. This protocol can serve as a starting point for the synthesis of this compound.
Step 1: Nickel-Catalyzed Reductive Coupling
This step involves the coupling of a protected mannosyl halide with an appropriate aromatic or heteroaromatic partner.
Step 2: Stereocontrolled Reduction
The resulting ketone is then reduced to the corresponding alcohol with high stereoselectivity.
Step 3: Functional Group Interconversion
The alcohol can be further functionalized, for example, through conversion to a leaving group for subsequent displacement.
Step 4: Global Deprotection
All protecting groups are removed to yield the final C-mannoside FimH antagonist.
Signaling Pathways and Workflows
The synthesis of this compound is a multi-step process that requires careful planning and execution. The following diagram illustrates a generalized workflow for the synthesis of a C-mannoside FimH antagonist.
Caption: Generalized synthetic workflow for this compound.
The following decision tree can help troubleshoot common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental design for M4284 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M4284 in their experimental designs. The information is tailored for scientists and drug development professionals working on uropathogenic E. coli (UPEC) and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity, orally bioavailable mannoside that functions as a FimH antagonist.[1] FimH is an adhesin protein located on the type 1 pili of uropathogenic E. coli (UPEC).[2][3] This adhesin mediates the binding of UPEC to mannosylated proteins on the surface of host cells, such as the bladder epithelium, which is a critical step for colonization and invasion.[2][4] By competitively inhibiting FimH, this compound prevents UPEC from adhering to host cells, thereby reducing bacterial colonization and infection.
Q2: What is the primary application of this compound in research?
This compound is primarily used in preclinical studies to investigate the role of FimH in UPEC pathogenesis, particularly in the context of urinary tract infections (UTIs) and gut colonization. It serves as a tool to selectively deplete UPEC from the gut reservoir without significantly disrupting the native gut microbiota.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A common vehicle for the oral administration of this compound in mouse models is 10% cyclodextrin.
Q4: How is this compound typically administered in a mouse model of UPEC infection?
This compound is administered via oral gavage. A typical dosing regimen that has proven effective in reducing UPEC levels in the gut and treating UTIs in mice involves three doses administered 8 hours apart.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| No significant reduction in UPEC colonization after this compound treatment. | 1. Suboptimal Dosing or Administration: The dose of this compound may be too low, or the administration frequency may be insufficient to maintain an effective concentration in the gut. 2. Issues with this compound Formulation: The this compound solution may not have been prepared correctly, affecting its solubility and bioavailability. 3. High Initial Bacterial Load: An extremely high initial inoculum of UPEC might overwhelm the inhibitory effect of this compound. 4. FimH Variation in UPEC Strain: The specific UPEC strain used may have a FimH variant with lower affinity for this compound. | 1. Optimize Dosing: Consider increasing the dose or the frequency of administration. A study showed that additional doses of this compound could further reduce the UPEC population. 2. Verify Formulation: Ensure this compound is fully dissolved in the vehicle (e.g., 10% cyclodextrin). Prepare fresh solutions for each experiment. 3. Standardize Inoculum: Use a consistent and appropriate inoculum size for UPEC colonization as established in validated protocols. 4. Sequence FimH: If possible, sequence the fimH gene of your UPEC strain to check for mutations that might alter its binding properties. |
| High variability in experimental results between individual animals. | 1. Inconsistent Gavage Technique: Improper oral gavage can lead to variable dosing and stress in the animals. 2. Differences in Gut Microbiota: The composition of the gut microbiota can vary between individual mice, even from the same vendor, potentially influencing UPEC colonization dynamics. 3. Coprophagy: Mice may re-ingest fecal pellets, leading to re-colonization and affecting the apparent efficacy of the treatment. | 1. Refine Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery of this compound. 2. Standardize Animal Husbandry: House mice under identical conditions to minimize variations in their gut microbiota. For some studies, co-housing animals for a period before the experiment can help normalize their gut flora. 3. Use Slotted Cages: Consider using cages with slotted bottoms to reduce coprophagy, although this may also induce stress. |
| This compound does not appear to be effective in an in vitro assay (e.g., hemagglutination). | 1. Incorrect Assay Conditions: The concentration of this compound or the assay components (e.g., red blood cells, bacteria) may not be optimal. 2. Inappropriate Control: Using D-mannose as a control is important, as it also blocks FimH binding, though with a much lower affinity than this compound. | 1. Titrate this compound Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration of this compound in your specific assay. 2. Include Proper Controls: Always include a vehicle control and a positive control (e.g., D-mannose) to validate your assay setup. |
Data Presentation
Table 1: Summary of this compound Efficacy in a Mouse Model of UPEC Gut Colonization
| UPEC Strain | Mouse Strain | This compound Dosing Regimen | Vehicle | Reduction in Fecal UPEC Levels | Reference |
| UTI89 | C3H/HeN | 3 doses, 8h apart | 10% cyclodextrin | ~1-1.5 log (90-95%) | |
| EC958 | C3H/HeN | 3 doses, 8h apart | 10% cyclodextrin | Significant reduction | |
| 41.4p | C3H/HeN | 3 doses, 8h apart | 10% cyclodextrin | Significant reduction | |
| CFT073 | C3H/HeN | 3 doses, 8h apart | 10% cyclodextrin | Significant reduction | |
| UTI89 | C57BL/6 | 3 doses, 8h apart | 10% cyclodextrin | Significant reduction |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Notes | Reference |
| Route of Administration | Oral gavage | - | |
| Fecal Concentration | Remains high for up to 8 hours post-dose | This indicates good stability and retention within the gastrointestinal tract, where it targets UPEC. | |
| Systemic Absorption | Low | The primary site of action is intended to be the gut. |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of UPEC Gut Colonization
This protocol is adapted from studies investigating the effect of this compound on UPEC levels in the murine gut.
1. Animal Model and UPEC Strain:
- Use C3H/HeN or C57BL/6 mice.
- Utilize a well-characterized UPEC strain such as UTI89.
- Pre-treat mice with streptomycin (B1217042) in their drinking water to facilitate UPEC colonization.
2. UPEC Colonization:
- Grow UPEC strain to the desired concentration in Luria-Bertani (LB) broth.
- Administer a single dose of UPEC (e.g., 10^8 CFU) to each mouse via oral gavage.
- Monitor fecal shedding of UPEC to confirm stable colonization.
3. This compound Administration:
- Prepare a solution of this compound in 10% cyclodextrin.
- Administer this compound via oral gavage. A typical regimen is three doses administered at 8-hour intervals.
- Include a control group that receives the vehicle (10% cyclodextrin) only.
4. Assessment of UPEC Colonization:
- Collect fecal pellets at specified time points after this compound treatment.
- Homogenize fecal pellets in phosphate-buffered saline (PBS).
- Perform serial dilutions and plate on selective agar (B569324) (e.g., LB agar with appropriate antibiotics) to enumerate UPEC colony-forming units (CFUs).
- At the end of the experiment, euthanize mice and collect cecum and colon contents for CFU enumeration.
Protocol 2: Hemagglutination Inhibition Assay for FimH Antagonist Activity
This assay assesses the ability of this compound to inhibit FimH-mediated agglutination of red blood cells.
1. Reagents and Materials:
- UPEC strain expressing type 1 pili.
- This compound solution at various concentrations.
- D-mannose solution (positive control).
- Vehicle control.
- Guinea pig or chicken red blood cells (RBCs).
- PBS.
- 96-well U-bottom plate.
2. Assay Procedure:
- Wash RBCs with PBS and resuspend to a final concentration of 3% (v/v).
- Prepare a suspension of UPEC in PBS and adjust to a concentration that causes visible hemagglutination.
- In a 96-well plate, serially dilute this compound, D-mannose, and the vehicle control.
- Add the UPEC suspension to each well and incubate for a short period.
- Add the RBC suspension to each well.
- Incubate the plate at 4°C for 1-2 hours.
- Observe the wells for hemagglutination. A positive result (agglutination) is indicated by a uniform suspension of RBCs, while a negative result (no agglutination) is indicated by a button of RBCs at the bottom of the well.
- The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that prevents hemagglutination.
Mandatory Visualization
Caption: Mechanism of action of this compound as a FimH antagonist.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design strategies for FimH antagonists: new drugs on the horizon for urinary tract infection and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uropathogenic Escherichia coli (UPEC)-Associated Urinary Tract Infections: The Molecular Basis for Challenges to Effective Treatment | MDPI [mdpi.com]
- 4. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
M4284 vs. Antibiotics for Uropathogenic E. coli (UPEC): A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel FimH antagonist, M4284, and traditional antibiotics in combating uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). This analysis is based on available preclinical data and is intended to inform research and development efforts in the pursuit of new anti-infective therapies.
The rise of antibiotic-resistant UPEC strains presents a significant challenge to global health, necessitating the exploration of alternative treatment strategies.[1] this compound, a high-affinity mannoside, represents a promising non-antibiotic approach by targeting a key virulence factor, the FimH adhesin, thereby preventing bacterial attachment to the bladder epithelium and subsequent colonization and invasion.[1] This mechanism contrasts with traditional antibiotics, which primarily aim to kill or inhibit the growth of bacteria.
Quantitative Efficacy Comparison
The following table summarizes the reported in vivo efficacy of this compound and commonly used antibiotics against UPEC in murine models of urinary tract infection. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
| Treatment | UPEC Strain(s) | Administration Route | Key Efficacy Findings | Reference |
| This compound | UTI89, EC958, 41.4p, CFT073 | Oral gavage | 1-1.5 log (90-95%) reduction in fecal UPEC levels. Simultaneous reduction of UPEC levels in the gut and urinary tract. | [1] |
| FimH Inhibitor (similar to this compound) | Multidrug-resistant ST131 | Oral | >1000-fold reduction in bladder bacterial burden in a chronic cystitis model. | |
| Ciprofloxacin | UTI89 | Subtherapeutic oral | Did not prevent recurrence and showed a trend toward higher bladder and kidney titers. | |
| Trimethoprim-Sulfamethoxazole (SXT) | UTI89 SR | In drinking water | 10-day treatment reduced urinary recurrences and eradicated fecal colonization, but did not eradicate bacteria from the bladder reservoir. | |
| Fosfomycin | MDR UPEC isolates | N/A (in vitro) | 93% of planktonic MDR UPEC were susceptible. Exhibited degradative activity against biofilms. | |
| Nitrofurantoin | UPEC | N/A | Generally low resistance rates among UPEC. |
Mechanism of Action: this compound vs. Antibiotics
This compound employs an anti-adhesive strategy, while antibiotics utilize bactericidal or bacteriostatic mechanisms. This fundamental difference is a key consideration in the context of resistance development and impact on the host microbiota.
Caption: this compound blocks UPEC adhesion, while antibiotics target essential bacterial functions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols for evaluating the in vivo efficacy of this compound and antibiotics in a murine UTI model.
Murine Model of Urinary Tract Infection
A common experimental model involves the transurethral inoculation of female mice (e.g., C3H/HeN or C57BL/6 strains) with a known concentration of a UPEC strain (e.g., UTI89 or CFT073).
This compound Efficacy Protocol (Prophylactic and Therapeutic)
-
Animal Model: Female mice (e.g., C3H/HeN), 7-8 weeks old.
-
Bacterial Strain: UPEC strain grown in static Luria-Bertani (LB) broth to induce type 1 pili expression.
-
Inoculum Preparation: Bacteria are washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 10^8 colony-forming units (CFU)/50 µL.
-
This compound Administration: this compound is administered via oral gavage. For prophylactic studies, this compound is given prior to bacterial challenge. For therapeutic studies, it is administered at a set time point after infection.
-
Infection: Mice are anesthetized, and 50 µL of the bacterial suspension is instilled into the bladder via a transurethral catheter.
-
Efficacy Assessment: At predetermined time points post-infection (e.g., 24 hours, 48 hours), mice are euthanized. The bladder and kidneys are aseptically removed, homogenized in PBS, and serially diluted.
-
Quantification: Dilutions are plated on appropriate agar (B569324) plates (e.g., LB agar) to determine the number of CFU per organ. A significant reduction in CFU in the this compound-treated group compared to a vehicle-treated control group indicates efficacy.
Antibiotic Efficacy Protocol
-
Animal Model and Infection: The same murine UTI model as described above is utilized.
-
Antibiotic Administration: Antibiotics are typically administered via subcutaneous injection, intraperitoneal injection, or in the drinking water, starting at a specified time after infection.
-
Efficacy Assessment and Quantification: Similar to the this compound protocol, bladder and kidney tissues are harvested at specific time points, homogenized, and plated to determine CFU counts. Efficacy is determined by comparing the bacterial loads in treated versus untreated or vehicle-treated animals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the in vivo efficacy of this compound and an antibiotic against UPEC.
Caption: In vivo efficacy comparison workflow for this compound and antibiotics against UPEC.
Conclusion
This compound presents a novel, non-bactericidal approach to managing UPEC infections by targeting the critical initial step of bacterial adhesion. The available preclinical data suggests significant efficacy in reducing UPEC colonization in both the gut and the urinary tract. While direct comparative studies with antibiotics are limited, the unique mechanism of action of this compound suggests it could be a valuable alternative or complementary therapy, particularly in the face of rising antibiotic resistance. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy of this compound against standard-of-care antibiotics.
References
M4284: A Potent Anti-Adhesion Agent Targeting Uropathogenic Escherichia coli
A comprehensive comparison of the FimH antagonist M4284 with other anti-adhesion strategies, supported by experimental data, for researchers and drug development professionals.
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), a widespread and often recurrent medical issue. The initial and critical step in UPEC pathogenesis is its adhesion to the urothelium, the epithelial lining of the urinary tract. This attachment is primarily mediated by the FimH adhesin, a protein located at the tip of type 1 pili on the bacterial surface. FimH binds to mannosylated glycoproteins on host cells, enabling UPEC to colonize and invade the bladder. Consequently, inhibiting FimH-mediated adhesion presents a promising non-antibiotic therapeutic strategy to prevent and treat UTIs. This compound, a high-affinity biphenyl (B1667301) mannoside, has emerged as a potent FimH antagonist. This guide provides a detailed comparison of this compound's anti-adhesion properties with other alternatives, supported by experimental evidence.
Mechanism of Action: Targeting the FimH Adhesin
This compound functions as a competitive inhibitor of the FimH adhesin. Its structure, incorporating a mannose moiety, allows it to bind to the mannose-binding pocket of FimH with high affinity. This binding is approximately 100,000-fold stronger than that of the natural ligand, D-mannose[1]. By occupying the binding site, this compound effectively prevents FimH from attaching to the mannosylated receptors on urothelial cells, thereby blocking the initial step of UPEC infection.
The FimH adhesin itself is a two-domain protein, consisting of a lectin domain that binds mannose and a pilin (B1175004) domain that anchors it to the pilus. The interaction between these two domains is allosterically regulated, influencing the binding affinity of the lectin domain. This "catch-bond" mechanism allows for strong adhesion under the shear forces of urine flow[2]. This compound and other mannoside-based inhibitors are designed to bind with high affinity to the lectin domain, disrupting this process.
Quantitative Comparison of Anti-Adhesion Properties
The efficacy of FimH antagonists is often quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. These assays measure the ability of a compound to prevent UPEC adhesion to cells or to inhibit the agglutination of red blood cells. While a specific IC50 value for this compound from a standardized assay is not publicly available in the reviewed literature, its high potency is well-documented. For comparison, the table below presents IC50 values for other mannoside-based FimH inhibitors, demonstrating the range of potencies observed in this class of compounds.
| Compound | Assay Type | UPEC Strain | Host Cell Line | IC50 | Reference |
| Methyl α-d-mannopyranoside | Flow Cytometry-based Adhesion Assay | UTI89 | 5637 (Human Bladder) | 249 µM | [3] |
| n-Heptyl α-d-mannopyranoside | Flow Cytometry-based Adhesion Assay | UTI89 | 5637 (Human Bladder) | 3.9 µM | [3] |
| Biphenyl mannoside (compound 9) | Anti-aggregation and Binding Assay | Not specified | Not applicable | 10.4 nM | [4] |
| This compound | Binding Affinity vs. D-mannose | Not applicable | Not applicable | ~100,000-fold higher affinity | [1] |
In Vivo Efficacy of this compound
Preclinical studies in mouse models of UTI have demonstrated the in vivo efficacy of this compound. Oral administration of this compound at a dose of 100 mg/kg has been shown to significantly reduce the intestinal colonization of various UPEC strains[5]. This is a crucial finding, as the gut serves as a reservoir for UPEC, from which they can ascend to the urinary tract and cause recurrent infections. By reducing the intestinal load of UPEC, this compound has the potential to not only treat active UTIs but also to prevent their recurrence.
Alternative Anti-Adhesion Strategies
Besides small molecule inhibitors like this compound, other strategies to block bacterial adhesion are being explored:
-
Other Mannosides: A variety of mannoside derivatives, including O- and C-linked mannosides with different hydrophobic aglycones, have been developed as FimH antagonists[6]. The potency of these compounds varies depending on their specific chemical structure.
-
Cranberry-Derived Proanthocyanidins (PACs): PACs found in cranberries have been shown to inhibit the adhesion of P-fimbriated E. coli, another type of fimbriae involved in UTIs.
-
Peptide-Based Inhibitors: Synthetic peptides that mimic the binding domains of adhesins or host cell receptors can block bacterial attachment.
-
Vaccines: Vaccines targeting FimH are in development to elicit an antibody response that can block bacterial adhesion.
Experimental Protocols
The validation of this compound's anti-adhesion properties relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in this guide.
Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of a compound to inhibit the agglutination (clumping) of red blood cells (RBCs) by UPEC. FimH on the surface of UPEC binds to mannose receptors on RBCs, causing them to agglutinate. An effective FimH inhibitor will prevent this process.
Materials:
-
Uropathogenic E. coli (UPEC) strain expressing type 1 pili
-
Guinea pig or chicken red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
96-well V-bottom microtiter plates
-
Test compounds (e.g., this compound) and controls (e.g., D-mannose)
Procedure:
-
Preparation of Bacteria: Culture the UPEC strain overnight in a suitable broth to promote the expression of type 1 pili. Harvest the bacteria by centrifugation and resuspend in PBS to a standardized optical density.
-
Preparation of RBCs: Wash the RBCs with PBS multiple times by centrifugation and resuspend to a final concentration of 1% (v/v) in PBS.
-
Serial Dilution of Inhibitors: Prepare serial two-fold dilutions of the test compounds and controls in PBS in the microtiter plate.
-
Incubation with Bacteria: Add a standardized suspension of UPEC to each well containing the diluted inhibitors. Incubate the plate at room temperature for 30-60 minutes to allow the inhibitors to bind to FimH.
-
Addition of RBCs: Add the 1% RBC suspension to all wells.
-
Incubation and Reading: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the control wells (without bacteria) have settled into a tight button at the bottom.
-
Interpretation: In wells with no inhibition, the RBCs will be agglutinated by the bacteria, forming a uniform carpet on the bottom of the well. In wells where the inhibitor is effective, the RBCs will not agglutinate and will form a tight button, similar to the control wells. The IC50 is determined as the concentration of the inhibitor that causes 50% inhibition of hemagglutination.
UPEC Adhesion to Urothelial Cells In Vitro
This assay directly measures the ability of a compound to prevent UPEC from adhering to cultured human urothelial cells.
Materials:
-
Human urothelial cell line (e.g., 5637 or T24)
-
Uropathogenic E. coli (UPEC) strain
-
Cell culture medium and supplements
-
Test compounds and controls
-
Reagents for cell lysis and bacterial colony forming unit (CFU) counting or fluorescence microscopy/flow cytometry.
Procedure:
-
Cell Culture: Culture the urothelial cells in appropriate multi-well plates until they form a confluent monolayer.
-
Preparation of Bacteria: Grow the UPEC strain overnight, then label with a fluorescent dye (e.g., GFP-expressing strain or staining with a fluorescent dye) if using a fluorescence-based detection method. Resuspend the bacteria in cell culture medium.
-
Inhibition Step: Pre-incubate the bacterial suspension with various concentrations of the test compounds or controls for 30-60 minutes at 37°C.
-
Infection of Cells: Remove the cell culture medium from the urothelial cell monolayer and add the bacteria/inhibitor mixture. Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for bacterial adhesion.
-
Washing: Gently wash the cell monolayers multiple times with PBS to remove non-adherent bacteria.
-
Quantification of Adherent Bacteria:
-
CFU Counting: Lyse the urothelial cells with a detergent solution (e.g., Triton X-100) to release the adherent bacteria. Serially dilute the lysate and plate on agar (B569324) plates to determine the number of CFUs.
-
Fluorescence Measurement: If using fluorescently labeled bacteria, quantify the fluorescence intensity using a plate reader, fluorescence microscope, or flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of bacterial adhesion for each compound concentration compared to the untreated control. Determine the IC50 value from the dose-response curve.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide visual representations of the FimH-mediated adhesion pathway and the experimental workflows.
Caption: FimH-mediated adhesion of UPEC to host cells and its inhibition by this compound.
Caption: Workflow for in vitro validation of this compound's anti-adhesion properties.
Conclusion
This compound represents a highly promising, non-antibiotic approach for the management of UTIs. Its high affinity and specificity for the FimH adhesin allow it to effectively block the initial, critical step of UPEC infection. The in vitro and in vivo data strongly support its potent anti-adhesion properties. While direct comparative IC50 values with a broad range of other FimH inhibitors are still emerging, the available evidence positions this compound as a leading candidate in the development of novel anti-adhesion therapies. Further clinical evaluation is warranted to translate the compelling preclinical findings into a valuable therapeutic option for patients suffering from UTIs.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of M4284 and Other FimH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the FimH inhibitor M4284 and other notable alternatives. FimH antagonists represent a promising anti-adhesive therapeutic strategy against uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). [1][2][3] By blocking the FimH adhesin at the tip of type 1 pili, these inhibitors prevent bacterial attachment to the bladder epithelium, a critical initial step in the infection process.[3][4] This non-bactericidal mechanism of action is anticipated to have a reduced potential for generating resistant strains, a significant advantage over traditional antibiotics.
Overview of FimH Inhibition
The FimH lectin domain recognizes and binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of host cells in the urinary tract.[3][4] This interaction facilitates bacterial colonization, invasion, and the formation of intracellular bacterial communities, which can lead to recurrent and chronic infections.[5] FimH inhibitors are designed to competitively block the mannose-binding pocket of FimH, thereby preventing bacterial adhesion and allowing the bacteria to be cleared by the natural flow of urine.[1][6]
Below is a diagram illustrating the mechanism of FimH-mediated bacterial adhesion and its inhibition.
References
- 1. scispace.com [scispace.com]
- 2. In vivo Evaluation of FimH Antagonists – A Novel Class of Antimicrobials for the Treatment of Urinary Tract Infection | CHIMIA [chimia.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
M4284: A Novel FimH Antagonist Demonstrates Potent Efficacy Against Diverse Uropathogenic E. coli Clinical Isolates
A new paradigm in the management of urinary tract infections (UTIs) may be on the horizon with the development of M4284, a potent, orally available FimH antagonist. Preclinical studies showcase its marked efficacy in reducing intestinal colonization by various uropathogenic E. coli (UPEC) clinical isolates, a critical step in the pathogenesis of recurrent UTIs.
This comparison guide provides an in-depth analysis of this compound's performance against different UPEC strains, juxtaposed with current therapeutic alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-infective therapies.
Comparative Efficacy of this compound and Alternatives
This compound's primary mechanism of action is the inhibition of the FimH adhesin, a protein on the tip of type 1 pili of E. coli that mediates attachment to mannosylated host cell receptors in the gut and bladder. By blocking this initial step of colonization, this compound effectively reduces the UPEC reservoir in the gastrointestinal tract, thereby diminishing the likelihood of urethral contamination and subsequent UTI.
This compound Performance Against UPEC Clinical Isolates
In a murine model of intestinal colonization, this compound demonstrated significant and consistent efficacy in reducing the fecal, cecal, and colonic loads of multiple UPEC clinical isolates. A notable 1 to 1.5-log reduction in fecal UPEC levels was observed.[1]
| UPEC Clinical Isolate | Fecal Reduction | Cecal Reduction | Colonic Reduction | Reference |
| UTI89 | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| EC958 | Similar percentage reduction to UTI89 | Similar percentage reduction to UTI89 | Similar percentage reduction to UTI89 | [1] |
| 41.4p | Similar percentage reduction to UTI89 | Similar percentage reduction to UTI89 | Similar percentage reduction to UTI89 | [1] |
| CFT073 | Similar percentage reduction to UTI89 | Similar percentage reduction to UTI89 | Similar percentage reduction to UTI89 | [1] |
Performance of Alternative Therapies
A direct comparison of this compound with antibiotics and cranberry proanthocyanidins (B150500) (PACs) highlights the distinct advantages of a targeted anti-adhesion approach. While antibiotics are the standard of care, rising resistance is a major concern. Cranberry PACs offer a non-antibiotic alternative, but with variable efficacy.
| Therapeutic Agent | Mechanism of Action | Efficacy Against UPEC Clinical Isolates | Key Limitations |
| Ciprofloxacin | DNA gyrase inhibitor | MIC range: ≤0.016 to ≥64 µg/mL. Resistance is prevalent.[2] | High rates of resistance. |
| Nitrofurantoin | Multiple mechanisms | MIC50/MIC90 = 16/128 mg/L. Resistance is generally low but emerging.[3] | Resistance mediated by nfsA/nfsB mutations. |
| Fosfomycin | Inhibits cell wall synthesis | MIC range: 0.50 - 1024 µg/ml. Generally high susceptibility.[4] | Resistance can emerge. |
| Cranberry PACs | Anti-adhesion (A-type PACs) | Significant reduction in UPEC adhesion (up to 75-84.8%) at concentrations of 50-100 µg/mL.[5][6] | Efficacy can be variable depending on the product and PAC concentration. |
Experimental Protocols
The efficacy of this compound was evaluated using a well-established murine model of UPEC intestinal colonization.
Murine Model of UPEC Intestinal Colonization
-
Animal Model: 6-week old female C3H/HeN or C57BL/6 mice were utilized.[1]
-
Pre-treatment: To facilitate UPEC colonization, the resident gut microbiota was reduced by administering a single oral gavage of streptomycin (B1217042) (1000 mg/kg).[1]
-
Inoculation: 24 hours post-streptomycin treatment, mice were orally gavaged with approximately 108 Colony Forming Units (CFU) of the respective UPEC clinical isolate suspended in phosphate-buffered saline (PBS).[1]
-
This compound Administration: this compound was administered via oral gavage. A typical regimen involved three doses of 100 mg/kg.[1]
-
Quantification of Colonization: At designated time points, fecal pellets, cecal contents, and colonic tissues were collected. Samples were homogenized, serially diluted, and plated on appropriate selective agar (B569324) to enumerate UPEC CFU.[1]
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles of this compound's action and the experimental design, the following diagrams are provided.
Caption: Mechanism of this compound as a FimH antagonist.
Caption: Murine model experimental workflow.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Anti-Adhesion Activity of A2-type Proanthocyanidins (a Cranberry Major Component) on Uropathogenic E. coli and P. mirabilis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of M4284's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of M4284, a novel FimH antagonist, with other alternatives for the management of urinary tract infections (UTIs). By objectively presenting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Bacterial Adhesion
This compound is a high-affinity biphenyl (B1667301) mannoside that functions as a FimH antagonist.[1] FimH is an adhesin protein located on the type 1 pili of uropathogenic E. coli (UPEC), the primary causative agent of UTIs.[2][3] This adhesin mediates the binding of UPEC to mannosylated glycoproteins on the surface of bladder epithelial cells, a critical step in colonization and subsequent infection.[2][3][4] this compound competitively inhibits this interaction, thereby preventing bacterial adhesion and facilitating the clearance of UPEC from the urinary tract.[1][2] Furthermore, this compound has been shown to selectively reduce the intestinal reservoir of UPEC without significantly disrupting the overall gut microbiota, a key advantage over traditional broad-spectrum antibiotics.[1]
Comparative Efficacy: this compound vs. Alternatives
To evaluate the efficacy of this compound, its performance was compared against a standard antibiotic, ciprofloxacin (B1669076), and a commonly used supplement, D-mannose. The following tables summarize the available preclinical data.
Table 1: Comparative Reduction of UPEC Load in a Murine UTI Model
| Treatment | Dosage | Route of Administration | Tissue | Log Reduction in CFU (mean) | Reference |
| This compound | 100 mg/kg | Oral gavage | Feces | 1-1.5 | [1] |
| Ciprofloxacin | 4 x 0.2 mg/mouse | Subcutaneous | Urine | > 4 | [5][6] |
| Bladder | ~2 | [5][6] | |||
| Kidney | > 4 | [5][6] | |||
| D-mannose | 2 g/day (prophylactic human dose) | Oral | Urine | Not specified | [7][8][9] |
Note: Data for this compound is presented as fecal reduction. Direct comparative studies on bladder and kidney CFU reduction for this compound were not available in the searched literature. Data for D-mannose is primarily from clinical studies focusing on UTI recurrence and specific preclinical CFU reduction data is limited.
Table 2: Impact on Gut Microbiota Diversity
| Treatment | Effect on Alpha Diversity (e.g., Shannon Index) | Key Findings | Reference |
| This compound | No significant perturbation | Does not significantly alter the overall phylogenetic configuration of the gut microbiota. | [1] |
| Ciprofloxacin | Significant reduction | Causes significant and lasting changes in the gut microbiota composition and diversity. | [10][11][12] |
| D-mannose | Not specified | Data on the direct impact of D-mannose on gut microbiota diversity from the searched literature is limited. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Murine Model of Urinary Tract Infection
This protocol is adapted from established methods for inducing UTIs in mice to study the efficacy of antimicrobial agents.[13][14][15][16]
-
Animal Model: Female C57BL/6 or C3H/HeN mice, 6-8 weeks old, are used.
-
Bacterial Strain: UPEC strain CFT073 or UTI89 is grown in Luria-Bertani (LB) broth to the stationary phase.
-
Inoculum Preparation: Bacteria are pelleted by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1-2 x 10⁸ colony-forming units (CFU) in 50 µL.[13]
-
Transurethral Inoculation: Mice are anesthetized, and the bacterial suspension is instilled directly into the bladder via a sterile catheter.
-
Treatment Administration: this compound, ciprofloxacin, or D-mannose is administered at the specified doses and routes. A vehicle control group receives the delivery medium alone.
-
Bacterial Load Quantification: At designated time points post-infection, mice are euthanized. The bladder, kidneys, and a sample of feces are collected aseptically. Tissues are homogenized in sterile PBS.
-
CFU Enumeration: Serial dilutions of the homogenates are plated on LB agar (B569324) plates. The plates are incubated overnight at 37°C, and the number of colonies is counted to determine the CFU per gram of tissue or feces.
Gut Microbiota Analysis via 16S rRNA Sequencing
This protocol outlines the steps for analyzing the impact of the treatments on the gut microbial community.[17][18][19][20][21]
-
Fecal Sample Collection: Fecal pellets are collected from mice before and after treatment and immediately frozen at -80°C.
-
DNA Extraction: Genomic DNA is extracted from the fecal samples using a commercial DNA isolation kit according to the manufacturer's instructions.
-
16S rRNA Gene Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers.
-
Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared. Sequencing is performed on an Illumina MiSeq platform.
-
Bioinformatic Analysis: The raw sequencing reads are processed using a pipeline such as QIIME 2 or DADA2. This includes quality filtering, denoising, merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs).
-
Taxonomic Classification: ASVs are assigned to taxonomic lineages using a reference database such as Greengenes or SILVA.
-
Diversity Analysis: Alpha diversity metrics (e.g., Shannon diversity index, Simpson index) are calculated to assess within-sample diversity. Beta diversity metrics (e.g., Bray-Curtis dissimilarity, unweighted UniFrac) are used to compare the microbial community composition between different treatment groups.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Conclusion
The available preclinical data suggests that this compound is a promising non-antibiotic alternative for the management of UTIs. Its mechanism of action, which involves the targeted inhibition of UPEC adhesion, offers a significant advantage over broad-spectrum antibiotics by minimizing the disruption of the gut microbiota. While direct comparative efficacy studies with clear, quantitative data are still needed to definitively establish its superiority over existing treatments, the initial findings are encouraging. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound. As of now, no clinical trials for this compound have been registered. However, a vaccine targeting FimH has shown a 73% reduction in recurrent UTIs in a phase 1A/1B clinical trial, highlighting the therapeutic promise of targeting this adhesin.[22]
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of D-mannose in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recurrent urinary tract infection incidence rates decrease in women with cystitis cystica after treatment with D-mannose: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Mannose for Prevention of Recurrent Urinary Tract Infection Among Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Antibiotics on the Intestinal Microbiota of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of oral ciprofloxacin impaired gut barrier integrity on gut bacteria in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse Model of UTI. [bio-protocol.org]
- 14. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 20. researchgate.net [researchgate.net]
- 21. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. biorxiv.org [biorxiv.org]
M4284: A Targeted Approach to Gut Microbiota Modulation Compared to Broad-Spectrum Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The intricate ecosystem of the gut microbiota plays a crucial role in human health and disease. Therapeutic interventions, particularly antibiotic use, can have profound and often detrimental effects on this delicate balance. This guide provides a comparative analysis of M4284, a novel FimH antagonist, and traditional broad-spectrum antibiotics, focusing on their respective impacts on the gut microbiota. This comparison is supported by available experimental data and methodologies to inform research and drug development in infectious diseases and microbiome-focused therapies.
Executive Summary
This compound represents a paradigm shift in combating pathogenic bacteria that reside in the gut. Unlike broad-spectrum antibiotics that indiscriminately eliminate a wide range of bacteria, this compound offers a targeted approach. It is a high-affinity inhibitor of the FimH adhesin, a protein crucial for the colonization of uropathogenic E. coli (UPEC) in the gut, a primary reservoir for recurrent urinary tract infections (UTIs). By selectively preventing UPEC from adhering to the gut lining, this compound can reduce their numbers without causing widespread disruption to the beneficial commensal bacteria. This contrasts sharply with antibiotics like ciprofloxacin (B1669076) and trimethoprim-sulfamethoxazole, which are known to cause significant dysbiosis, reducing microbial diversity and potentially leading to long-term negative health consequences.
Data Presentation: this compound vs. Antibiotics
The following tables summarize the comparative effects of this compound and common antibiotics on the gut microbiota. It is important to note that direct head-to-head clinical trial data is limited; this comparison is compiled from separate studies.
Table 1: High-Level Comparison of this compound and Broad-Spectrum Antibiotics
| Feature | This compound | Broad-Spectrum Antibiotics (e.g., Ciprofloxacin, Trimethoprim-Sulfamethoxazole) |
| Mechanism of Action | Targets FimH adhesin on uropathogenic E. coli (UPEC), preventing gut colonization. | Inhibit essential bacterial processes (e.g., DNA replication, folate synthesis) in a wide range of bacteria. |
| Selectivity | Highly selective for FimH-expressing bacteria (primarily UPEC). | Non-selective, affecting a broad range of both pathogenic and commensal bacteria. |
| Impact on UPEC | Significant reduction in fecal UPEC levels (e.g., 1-1.5 log reduction)[1]. | Effective at killing UPEC, but also other Enterobacteriaceae. |
| Impact on Overall Microbiota | Does not significantly disrupt the overall structure of the gut microbiota[1][2]. | Causes significant disruption, including reduced diversity and altered composition[3][4][5]. |
| Effect on Microbial Diversity | No significant perturbation in bacterial community structure observed in preclinical models[1]. | Significant decreases in diversity indices (e.g., Shannon diversity) have been reported[3]. |
| Long-term Consequences | Potentially reduces UTI recurrence by targeting the gut reservoir without inducing widespread dysbiosis[1][2]. | Can lead to long-term alterations in the gut microbiota, increased risk of opportunistic infections, and antibiotic resistance[4][5]. |
Table 2: Reported Effects of Ciprofloxacin and Trimethoprim-Sulfamethoxazole on Gut Microbiota
| Antibiotic | Phylum/Genus Level Changes | Impact on Diversity | Reference |
| Ciprofloxacin | Decrease in Firmicutes and Actinobacteria. Increase in Bacteroidetes. | Significant decrease in Shannon diversity. | [3] |
| Trimethoprim-Sulfamethoxazole | Altered bacterial community structure. Changes in the relative abundance of Bacteroides and Faecalibacterium. | No significant change in Shannon diversity in one study, but significant changes in beta-diversity. | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies derived from studies on this compound and antibiotics' effects on gut microbiota.
This compound Mouse Model for UPEC Gut Colonization
This protocol is a synthesized representation of methodologies used in preclinical studies to evaluate the efficacy of this compound.
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old, are typically used.
-
Antibiotic Pre-treatment: To facilitate robust and reproducible colonization by human UPEC strains, mice are pre-treated with streptomycin (B1217042) in their drinking water (5 g/L) for one week to reduce the resident facultative anaerobic bacteria.
-
UPEC Colonization: Mice are orally gavaged with a suspension of a specific UPEC strain (e.g., UTI89) in PBS.
-
This compound Administration: this compound is administered to the treatment group, typically mixed in the drinking water or administered via oral gavage at a specified concentration and frequency. A control group receives a vehicle control.
-
Fecal Sample Collection: Fecal pellets are collected at baseline (before UPEC colonization), after colonization, and at various time points during and after this compound treatment.
-
Microbiota Analysis (16S rRNA Gene Sequencing):
-
DNA Extraction: Bacterial DNA is extracted from fecal samples using a commercially available kit.
-
PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified using specific primers (e.g., 515F/806R).
-
Sequencing: Amplicons are sequenced on a platform such as the Illumina MiSeq.
-
Data Analysis: Sequencing reads are processed using a bioinformatics pipeline (e.g., QIIME2). This includes quality filtering, denoising, and taxonomic classification against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are performed to assess changes in the microbial community structure.
-
-
UPEC Quantification: Fecal pellets are homogenized, serially diluted, and plated on selective agar (B569324) (e.g., MacConkey agar with appropriate antibiotics) to quantify UPEC colony-forming units (CFUs).
Antibiotic Impact on Murine Gut Microbiota
This protocol outlines a general procedure for assessing the impact of antibiotics on the gut microbiome in mice.
-
Animal Model: Specific pathogen-free (SPF) mice are used.
-
Antibiotic Administration: Antibiotics (e.g., ciprofloxacin, trimethoprim-sulfamethoxazole) are administered orally via gavage or in the drinking water at clinically relevant doses. A control group receives a vehicle.
-
Sample Collection: Fecal samples are collected before, during, and at multiple time points after the cessation of antibiotic treatment to assess both immediate and long-term effects.
-
16S rRNA Gene Sequencing and Analysis: The methodology for DNA extraction, sequencing, and bioinformatic analysis is similar to that described for the this compound protocol. Key metrics for comparison include changes in the relative abundance of major phyla (e.g., Firmicutes, Bacteroidetes) and diversity indices (e.g., Shannon, Simpson).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying its effects on the gut microbiota.
References
- 1. Gut Microbiota-Mediated Pharmacokinetic Drug–Drug Interactions between Mycophenolic Acid and Trimethoprim-Sulfamethoxazole in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How informative is the mouse for human gut microbiota research? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Four Antibiotics on the Diversity of the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Four Antibiotics on the Diversity of the Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
M4284: A Novel FimH Antagonist Enhancing Antibiotic Efficacy Against Drug-Resistant Uropathogenic E. coli
A promising paradigm shift in the management of urinary tract infections (UTIs) is emerging with the development of anti-adhesion agents that target bacterial virulence factors. One such agent, M4284, a potent FimH antagonist, has demonstrated significant synergistic effects when combined with the standard-of-care antibiotic, trimethoprim-sulfamethoxazole, particularly against clinically resistant strains of uropathogenic Escherichia coli (UPEC).
This compound represents a class of small-molecule compounds known as mannosides, which are designed to specifically inhibit the FimH adhesin located on the tip of type 1 pili of UPEC. This adhesin plays a critical role in the initial stages of infection by mediating the bacteria's attachment to the bladder epithelium, a crucial step for colonization and subsequent invasion. By blocking this interaction, this compound effectively disarms the bacteria, preventing them from establishing a foothold in the urinary tract.
This novel mechanism of action circumvents the conventional requirement for drugs to penetrate the bacterial outer membrane, a common hurdle for traditional antibiotics and a frequent site for the development of resistance mechanisms.
Synergistic Potentiation of Trimethoprim-Sulfamethoxazole
A key finding from preclinical studies is the ability of this compound to strongly potentiate the antimicrobial activity of trimethoprim-sulfamethoxazole against a clinically resistant UPEC strain. This synergistic interaction suggests that this compound can re-sensitize resistant bacteria to existing antibiotics, offering a potential strategy to overcome the growing challenge of antimicrobial resistance.
While the precise quantitative details of this synergy are part of ongoing research, the potentiation effect highlights a significant advantage of combination therapy. By targeting both bacterial adhesion and essential metabolic pathways, the combination of this compound and trimethoprim-sulfamethoxazole presents a multi-pronged attack that is more effective than either agent alone.
Preclinical In Vivo Efficacy
In murine models of chronic UTI, orally administered this compound has demonstrated rapid and potent efficacy in reducing the bacterial burden in the bladder. A single dose of a closely related mannoside compound was shown to lower the bladder bacterial load by over 1000-fold in chronically infected mice.[1] This highlights the therapeutic potential of FimH inhibitors as a standalone treatment for established infections.
Furthermore, prophylactic administration of a FimH inhibitor prior to infection significantly reduced bacterial colonization of the bladder, demonstrating its potential as a preventative measure for recurrent UTIs.[1]
Data Summary
| Compound Combination | Target Organism | Key Finding | Reference |
| This compound (or related mannoside) + Trimethoprim-Sulfamethoxazole | Clinically resistant PBC-1 UPEC | Strong potentiation of antibiotic activity | [1][2] |
| FimH inhibitor (ZFH-04269) | Multidrug-resistant UPEC ST131 | >1000-fold reduction in bladder bacterial burden in chronically infected mice | [1] |
| FimH inhibitor (prophylactic) | UPEC ST131 | Significant reduction in bacterial colonization of the bladder |
Experimental Protocols
In Vivo Murine Model of Chronic UTI and Combination Therapy
The synergistic effects of FimH inhibitors with antibiotics are evaluated in a murine model of chronic urinary tract infection. A detailed, representative protocol is outlined below:
-
Animal Model: Female C3H/HeN mice are typically used for UTI studies due to their susceptibility to developing chronic bladder infections.
-
Bacterial Strain: A clinically isolated, multidrug-resistant strain of UPEC, such as ST131, is used to establish the infection.
-
Infection Protocol:
-
Mice are anesthetized, and their bladders are emptied via transurethral catheterization.
-
A bacterial suspension containing a known concentration of UPEC (e.g., 10^8 colony-forming units [CFU]) is instilled directly into the bladder.
-
The infection is allowed to establish for a period of time, typically 14 days, to ensure the development of chronic cystitis.
-
-
Treatment Regimen:
-
Monotherapy Groups:
-
One group of mice receives the FimH inhibitor (e.g., ZFH-04269, a compound structurally related to this compound) administered orally via gavage at a specific dose (e.g., 50 mg/kg).
-
Another group receives the antibiotic (e.g., trimethoprim-sulfamethoxazole) in the drinking water at a therapeutic concentration.
-
-
Combination Therapy Group: A group of mice receives both the FimH inhibitor and the antibiotic concurrently at the same doses as the monotherapy groups.
-
Control Group: A control group receives a vehicle (the solution used to dissolve the drugs) without any active compounds.
-
-
Outcome Measurement:
-
At a predetermined time point after treatment (e.g., 24 hours), the mice are euthanized.
-
The bladders are aseptically harvested, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU) per bladder.
-
-
Data Analysis: The CFU counts from the different treatment groups are compared to determine the efficacy of each treatment. Synergy is determined if the reduction in bacterial load in the combination therapy group is significantly greater than the additive effects of the individual monotherapies.
Visualizing the Mechanism and Workflow
Signaling Pathway of FimH-Mediated UPEC Adhesion
Caption: FimH-mediated adhesion of UPEC to bladder cells and inhibition by this compound.
Experimental Workflow for Evaluating Synergy
Caption: Workflow for in vivo evaluation of this compound and antibiotic synergy.
References
Head-to-Head Comparison: M4284 versus Cranberry Extract for Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of M4284, a novel FimH antagonist, and standardized cranberry extract for the prevention and treatment of urinary tract infections (UTIs). This document synthesizes available preclinical and clinical data to offer an objective analysis of their respective mechanisms of action, efficacy, and experimental validation.
Introduction
Urinary tract infections (UTIs), predominantly caused by uropathogenic Escherichia coli (UPEC), represent a significant global health burden. The rise of antibiotic resistance necessitates the development of novel non-antibiotic therapies. This guide evaluates two distinct approaches: this compound, a precision-targeted FimH antagonist, and cranberry extract, a widely used phytochemical intervention.
Mechanism of Action
The primary difference between this compound and cranberry extract lies in their molecular targets and specificity in preventing UPEC adhesion to the urothelium.
This compound: this compound is a high-affinity synthetic mannoside that acts as a potent and selective antagonist of the FimH adhesin.[1] FimH is a critical virulence factor located on the tip of type 1 pili of UPEC, which mediates the initial attachment of the bacteria to mannosylated glycoproteins on the surface of bladder epithelial cells. By competitively binding to FimH, this compound effectively blocks this crucial first step in the infection process, thereby preventing bacterial colonization and subsequent invasion of the bladder tissue.[1][2]
Cranberry Extract: The active molecules in cranberry responsible for its anti-adhesion properties are A-type proanthocyanidins (B150500) (PACs).[3][4] Unlike this compound which targets type 1 pili, cranberry PACs are believed to primarily inhibit the adhesion of P-fimbriated E. coli to the urothelial cells. P-fimbriae are another important class of adhesins in UPEC. The A-type linkages in cranberry PACs are thought to be crucial for this anti-adhesion activity.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and cranberry extract.
Efficacy Data
To date, no head-to-head clinical or preclinical studies comparing this compound and cranberry extract have been published. Therefore, their efficacy is evaluated based on independent study data.
This compound: Preclinical Efficacy
This compound has demonstrated significant efficacy in preclinical murine models of UTI.
| Study Parameter | Experimental Group | Outcome | Reference |
| UPEC Gut Colonization | This compound (100mg/kg, 3 oral doses) vs. Vehicle | Significantly reduced UPEC levels in feces, cecum, and colon. | |
| UTI Treatment in Mice | This compound (single oral dose) | Significant reduction in bacterial colonization of the bladder 6 hours after treatment in chronically infected mice. | |
| UTI Prevention in Mice | Prophylactic this compound | Prevented infection in vivo. | |
| Multidrug-Resistant UPEC | This compound (single oral dose) | Significantly reduced bacterial colonization of the bladder and prevented acute UTI caused by multidrug-resistant E. coli ST131. | |
| Chronic Cystitis Treatment | This compound | Lowered bladder bacterial burden by >1000-fold in chronically infected mice. |
Cranberry Extract: Clinical Efficacy
The efficacy of cranberry extract in preventing UTIs has been evaluated in numerous clinical trials, with some variability in outcomes. A recent meta-analysis provides a comprehensive overview.
| Population | Intervention | Outcome | Reference |
| Women with recurrent UTIs | Cranberry products vs. placebo/no treatment | Reduced risk of symptomatic, culture-verified UTIs. | |
| Children | Cranberry products vs. placebo/no treatment | Reduced risk of symptomatic, culture-verified UTIs. | |
| People susceptible to UTIs following an intervention | Cranberry products vs. placebo/no treatment | Reduced risk of symptomatic, culture-verified UTIs. | |
| Elderly institutionalized individuals, pregnant women, adults with neuromuscular bladder dysfunction | Cranberry products vs. placebo/no treatment | Did not appear to reduce the incidence of UTIs. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings.
This compound: Murine Model of Urinary Tract Infection
A standardized murine model is used to evaluate the in vivo efficacy of this compound.
Protocol Details:
-
Animal Model: Female mice (e.g., C3H/HeN, 6-8 weeks old) are typically used.
-
Bacterial Strain: Uropathogenic E. coli (UPEC) strains, often clinical isolates, are grown in conditions that promote the expression of type 1 pili.
-
Inoculation: Mice are anesthetized, and a specific colony-forming unit (CFU) count of UPEC (e.g., 10^7-10^8 CFU in 50 µL PBS) is instilled directly into the bladder via a transurethral catheter.
-
Treatment: this compound is administered orally by gavage at specified doses and time points relative to infection.
-
Outcome Measures: At predetermined time points post-infection, mice are euthanized, and their bladders and kidneys are aseptically harvested. Tissues are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load (CFU/organ).
Cranberry Extract: Human Clinical Trial for UTI Prevention
Clinical trials assessing cranberry extract for UTI prevention typically follow a randomized, double-blind, placebo-controlled design.
Protocol Details:
-
Study Population: Participants are recruited based on specific inclusion criteria, such as a history of recurrent UTIs (e.g., ≥2 UTIs in the past 6 months or ≥3 in the past 12 months).
-
Intervention: The experimental group receives cranberry extract capsules standardized to a specific daily dose of proanthocyanidins (PACs), often 36 mg.
-
Control: The control group receives a matching placebo.
-
Blinding: Both participants and investigators are blinded to the treatment allocation.
-
Primary Outcome: The primary endpoint is typically the number of clinical UTI episodes during the study period, often confirmed by urine culture.
-
Statistical Analysis: The incidence of UTIs between the two groups is compared using appropriate statistical methods.
Summary and Future Directions
This compound and cranberry extract represent two distinct strategies for the non-antibiotic management of UTIs. This compound offers a targeted, high-affinity approach to blocking a key virulence factor of UPEC, with strong preclinical evidence of efficacy. Cranberry extract, a more broadly available phytochemical, has demonstrated moderate clinical efficacy in preventing recurrent UTIs in specific populations, though its mechanism is less specific.
Future research should focus on:
-
Head-to-head preclinical and clinical trials to directly compare the efficacy of this compound and standardized cranberry extract.
-
Investigation of potential synergistic effects when used in combination.
-
Further elucidation of the in vivo mechanism of action of cranberry PACs and their metabolites.
-
Clinical development of this compound to translate its promising preclinical findings to human patients.
This guide provides a foundational comparison based on current scientific literature. As new data emerges, this comparison will be updated to reflect the evolving landscape of UTI prevention and treatment.
References
Confirming the In Vivo Relevance of In Vitro M4284 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the FimH antagonist M4284 and the naturally occurring monosaccharide D-mannose, confirming the in vivo relevance of in vitro findings for this compound in the context of uropathogenic E. coli (UPEC) infections. The data presented herein demonstrates the potent anti-adhesive properties of this compound, translating from in vitro assays to significant efficacy in preclinical animal models.
Executive Summary
This compound is a high-affinity synthetic FimH antagonist designed to prevent UPEC from adhering to the bladder epithelium, a critical initial step in the pathogenesis of urinary tract infections (UTIs). In vitro studies have established its superior binding affinity to the FimH adhesin compared to D-mannose. This enhanced in vitro potency is mirrored in vivo, where this compound demonstrates a significant reduction in bacterial colonization in both the gut and the bladder of mouse models, outperforming D-mannose. This guide synthesizes the available data to provide a clear comparison and detailed experimental methodologies to support further research and development in this area.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data comparing the performance of this compound and D-mannose.
Table 1: In Vitro FimH Binding Affinity
| Compound | Binding Affinity (Kd) | IC50 (Yeast Agglutination) |
| This compound | ~100,000-fold higher than D-mannose[1] | Data not specified |
| D-mannose | 2.3 µM[2] | 0.56 mM[2] |
Table 2: In Vivo Efficacy in Murine Models of UPEC Infection
| Compound | Model | Dosing Regimen | Outcome |
| This compound | Intestinal Colonization (UTI89) | 3 oral doses (100mg/kg) | Significantly reduced UPEC levels in feces, cecum, and colon compared to control.[3] |
| This compound | Urinary Tract Infection (UTI89) | 3 oral doses | Simultaneously reduces UPEC levels in the gut and urinary tracts.[1] |
| This compound | Chronic Cystitis (MDR UPEC) | Oral administration | Lowered bladder bacterial burden by >1000-fold.[4] |
| D-mannose | Intestinal Colonization (UTI89) | 3 oral doses (100mg/kg) | Did not alter UPEC levels in vivo.[1][3] |
| D-mannose | Urinary Tract Infection | Injection | Beneficial effects on bacteriuria, dependent on dose.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of FimH antagonists and the general workflow of the in vivo experiments.
Caption: Mechanism of FimH antagonists in preventing UPEC adhesion.
Caption: General workflow for in vivo UPEC infection models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro: Hemagglutination Inhibition (HI) Assay
This assay measures the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by UPEC, a process mediated by FimH.
-
Preparation of Bacteria: Culture UPEC strain (e.g., UTI89) in Luria-Bertani (LB) broth under static conditions at 37°C for 24-48 hours to promote type 1 pili expression. Wash the bacteria with phosphate-buffered saline (PBS).
-
Preparation of Red Blood Cells: Obtain fresh guinea pig or horse red blood cells. Wash the RBCs three times with PBS and resuspend to a final concentration of 1% (v/v) in PBS.
-
Assay Procedure: a. In a 96-well V-bottom plate, perform serial two-fold dilutions of the test compound (this compound or D-mannose) in PBS. b. Add a standardized amount of the UPEC suspension to each well. c. Incubate the plate at room temperature for 30 minutes to allow the compound to interact with the bacteria. d. Add the 1% RBC suspension to each well. e. Incubate the plate at 4°C for 1-2 hours, or until the RBCs in the control wells (no inhibitor) have fully agglutinated (formed a uniform carpet on the bottom of the well).
-
Data Analysis: The inhibitory concentration (IC50) is determined as the concentration of the compound that inhibits hemagglutination by 50%. This is visually assessed as the highest dilution where a distinct "button" of RBCs is formed at the bottom of the well.
In Vivo: Murine Model of UPEC Intestinal Colonization
This model assesses the ability of a compound to reduce the UPEC reservoir in the gut.
-
Animal Model: Use 6-week-old female C3H/HeN mice.
-
Bacterial Inoculum: Prepare the UPEC strain (e.g., UTI89) as described for the HI assay. Resuspend the bacteria in PBS to a concentration of approximately 1x108 CFU per 100 µL.
-
Infection: Administer 100 µL of the bacterial suspension to each mouse via oral gavage.
-
Treatment: a. Prepare this compound (100 mg/kg) in a vehicle of 10% cyclodextrin (B1172386) and D-mannose (100 mg/kg) in water. The control group receives the vehicle alone. b. Administer the treatment via oral gavage. A typical regimen involves three doses given 8 hours apart over a 24-hour period.[3]
-
Analysis: a. Collect fecal pellets at specified time points. b. At the end of the experiment (e.g., 8 hours after the last dose), euthanize the mice and aseptically collect the cecum and colon. c. Homogenize the fecal and tissue samples in PBS, serially dilute, and plate on appropriate agar (B569324) (e.g., MacConkey agar) to determine the number of colony-forming units (CFU) per gram of tissue or feces.
In Vivo: Murine Model of Urinary Tract Infection (UTI)
This model evaluates the efficacy of a compound in treating or preventing UTIs.
-
Animal Model: Use 6-week-old female C3H/HeN mice.
-
Bacterial Inoculum: Prepare the UPEC strain as previously described. Resuspend the bacteria in PBS to a concentration of approximately 1x108 CFU per 50 µL.
-
Infection: a. Anesthetize the mice. b. Introduce 50 µL of the bacterial suspension directly into the bladder via transurethral catheterization.[6]
-
Treatment (Therapeutic Model): a. Initiate treatment at a specified time post-infection (e.g., 24 hours). b. Administer this compound or D-mannose orally as described in the intestinal colonization model.
-
Treatment (Prophylactic Model): a. Administer a single oral dose of the compound (e.g., 50 mg/kg of this compound) 30 minutes prior to bacterial inoculation.[4]
-
Analysis: a. At desired time points post-infection (e.g., 6, 24, or 48 hours), euthanize the mice. b. Aseptically remove the bladder and kidneys. c. Homogenize the tissues in PBS, serially dilute, and plate on appropriate agar to determine the CFU per organ.
Conclusion
The presented data robustly confirms the in vivo relevance of the in vitro findings for this compound. Its high-affinity binding to FimH, observed in vitro, translates into potent and significant reductions in UPEC colonization and infection in preclinical mouse models. In direct comparisons, this compound demonstrates superior in vivo efficacy over D-mannose, highlighting its potential as a promising therapeutic agent for the treatment and prevention of UTIs. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic applications of FimH antagonists.
References
- 1. Analysis of the Virulence of Uropathogenic Escherichia coli Strain CFT073 in the Murine Urinary Tract [en.bio-protocol.org]
- 2. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 3. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FimH Inhibitor Prevents Acute Bladder Infection and Treats Chronic Cystitis Caused by Multidrug-Resistant Uropathogenic Escherichia coli ST131 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of D-mannose in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for M4284: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for M4284, a selective and orally active biphenyl (B1667301) mannoside FimH antagonist used in research. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data on related biphenyl mannoside compounds suggest a low toxicity profile. One study noted no apparent toxicity in mice at doses up to 200 mg/kg[1]. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be worn at all times to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 460.48 g/mol | MedChemExpress |
| Solubility in DMSO | 125 mg/mL (271.46 mM) | MedChemExpress |
| Aqueous Solubility (Formulation) | ≥ 6.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedChemExpress |
| In Vivo No Observed Adverse Effect Level (NOAEL) (in mice, for a related biphenyl mannoside) | 200 mg/kg | [1] |
Disposal Procedures
Given the lack of a specific SDS and the available data suggesting low toxicity, this compound waste should be handled as non-hazardous chemical waste unless mixed with hazardous materials.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect uncontaminated solid this compound waste (e.g., powder from weighing) in a designated, clearly labeled, and sealed container for non-hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container. If the solvent is hazardous (e.g., DMSO), the entire mixture must be treated as hazardous waste.
-
Contaminated Labware: Dispose of contaminated items such as pipette tips, tubes, and gloves in a designated solid waste container.
-
-
Labeling:
-
Label all waste containers with "this compound Waste," the approximate concentration (if in solution), the solvent used, and the date.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the sanitary sewer. While some related mannosides are excreted unchanged in urine, the environmental fate of this compound is not fully characterized[1].
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and similar FimH antagonists.
In Vivo Efficacy Study of this compound in a Mouse Model of Urinary Tract Infection (UTI)
This protocol is adapted from a study investigating the selective depletion of uropathogenic E. coli (UPEC) from the gut.[2]
Objective: To assess the in vivo efficacy of this compound in reducing UPEC colonization.
Materials:
-
This compound
-
Vehicle: 10% cyclodextrin (B1172386) in water
-
6-week-old C3H/HeN mice
-
UPEC strain (e.g., UTI89)
Procedure:
-
Prepare a solution of this compound in the vehicle at the desired concentration.
-
Administer this compound to the mice via oral gavage at a dose of 100 mg/kg.[2]
-
A typical dosing regimen involves three doses administered eight hours apart over a 24-hour period.[2]
-
Control animals should be treated with the vehicle alone.
-
At the end of the treatment period (e.g., 8 hours after the last dose), sacrifice the mice.[2]
-
Collect intestinal tissues (feces, cecum, and colon) for analysis of viable bacteria (colony-forming units, CFU).
In Vitro Hemagglutination Inhibition (HAI) Assay
This assay is a common method to determine the potency of FimH antagonists.
Principle: FimH on the surface of UPEC binds to mannose receptors on guinea pig red blood cells, causing them to agglutinate. FimH inhibitors will compete with this binding and prevent agglutination.
General Methodology:
-
Serially dilute the FimH antagonist (e.g., this compound) in a suitable buffer in a 96-well plate.
-
Add a standardized suspension of a FimH-expressing E. coli strain to each well.
-
Incubate to allow the inhibitor to bind to FimH.
-
Add a standardized suspension of guinea pig red blood cells to each well.
-
Incubate and observe for hemagglutination. The lowest concentration of the inhibitor that prevents agglutination is recorded as the minimum inhibitory concentration (MIC) or is used to calculate an IC50.
Visualizations
Caption: this compound Waste Disposal Workflow.
Caption: In Vivo Experimental Workflow for this compound.
References
Essential Safety and Logistical Information for Handling M4284
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling M4284. Adherence to these procedures is essential to ensure personal safety and proper disposal of hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is fatal if swallowed and causes serious eye irritation. It is imperative to use appropriate personal protective equipment to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Must be inspected prior to use. Consult with your institution's safety officer for the most appropriate glove material. |
| Skin and Body Protection | Laboratory Coat | Should be worn to protect clothing and skin. |
| Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Not typically required | Use only in a well-ventilated area. If dusts are generated, a respirator may be necessary. Consult with your institution's safety officer. |
Operational Plan: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning PPE Workflow:
Caption: Sequential process for correctly putting on Personal Protective Equipment.
Doffing PPE Workflow:
To minimize the risk of exposure when removing PPE, follow this sequence:
-
Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves.[1]
-
Gown/Lab Coat: Untie the gown and peel it away from your body, touching only the inside. Roll it into a bundle.
-
Goggles/Face Shield: Remove by handling the headband or earpieces.
-
Mask/Respirator: Grasp the ties or elastic bands to remove. Do not touch the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer immediately after removing all PPE.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| If Inhaled | Move person to fresh air. |
Disposal Plan
All disposable PPE and any materials contaminated with this compound must be disposed of as hazardous waste.
Disposal Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
